bisphenol A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2, Array | |
| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8331 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | BISPHENOL A | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |
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Related CAS |
27100-33-0, 2444-90-8 (di-hydrochloride salt) | |
| Record name | Phenol, 4,4′-(1-methylethylidene)bis-, homopolymer | |
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| Record name | Bisphenol A | |
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DSSTOX Substance ID |
DTXSID7020182 | |
| Record name | Bisphenol A | |
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Molecular Weight |
228.29 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999), White crystalline solid or flakes with a mild phenolic odour; [CHEMINFO], Solid, WHITE CRYSTALS FLAKES OR POWDER., White to light brown flakes or powder with a weak medicinal odor. Reacts violently with acid anhydrides, acid chlorides, strong bases and strong oxidants. | |
| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
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| Record name | Bisphenol A | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | BISPHENOL A | |
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Boiling Point |
428 °F at 4 mmHg (NTP, 1992), 360.5 °C at 760 mm Hg, BP: 220 °C at 4 mm Hg, at 1.7kPa: 250-252 °C, 428 °F | |
| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
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| Record name | Bisphenol A | |
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Flash Point |
175 °F (NTP, 1992), 175 °F, 227 °C (closed cup), 227 °C c.c. | |
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| Record name | BISPHENOL A | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 300 mg/L at 25 °C, In water solubility, 120 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid, Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride., 0.12 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03 (very poor) | |
| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
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Density |
1.195 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.195 at 25 °C/25 °C, Relative density (water = 1): 1.2 (25 °C), 1.195 at 77 °F | |
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Vapor Pressure |
0.2 mmHg at 338 °F ; 1 mmHg at 379.4 °F (NTP, 1992), 0.00000004 [mmHg], 4.0X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible), 0.2 mmHg at 338 °F | |
| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
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Impurities |
Impurities of the phenol-acetone condensation reaction are the tri- or mono-hydroxy by-products | |
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Color/Form |
Crystallizes as prisms from dil acetic acid and as needles from water, White flakes, Crystals or flakes, White to light brown solid flakes or powder | |
CAS No. |
80-05-7 | |
| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
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| Record name | 2,2-Bis(4-hydroxyphenyl)propane | |
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| Record name | 4,4'-isopropylidenediphenol | |
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| Record name | BISPHENOL A | |
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Melting Point |
307 to 313 °F (NTP, 1992), 160 °C, MP: 150-155 °C (solidification range), 156 - 157 °C, 150-157 °C, 307-313 °F | |
| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |
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| Record name | BISPHENOL A | |
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Molecular and Cellular Mechanisms of Bisphenol a Action
Epigenetic Modifications Induced by Bisphenol A Exposure
Alterations in DNA Methylation Patterns
DNA methylation, the addition of a methyl group to a cytosine nucleotide, is a crucial epigenetic mechanism that regulates gene expression by influencing chromatin structure and gene accessibility. BPA has been shown to disrupt these patterns, leading to altered gene expression profiles.
CpG Methylation Changes
BPA exposure has been linked to widespread changes in DNA methylation across the genome. Studies have observed both increases and decreases in methylation at specific CpG sites and regions, often in a dose-dependent and sequence-specific manner. For instance, in human fetal liver tissue, BPA levels were positively associated with methylation in CpG islands but negatively associated with methylation in CpG shores, shelves, and repetitive regions oup.comnih.gov. Research in rat testicular tissue indicated that BPA can cause hypermethylation within the promoters of genes like DNMT3A and ERα researchgate.net. Conversely, BPA has also been shown to induce hypomethylation at specific loci, such as the Agouti gene in viable yellow mice, an effect that could be counteracted by maternal dietary supplementation with methyl donors researchgate.net.
Table 2.2.1.1: Observed DNA Methylation Changes Associated with BPA Exposure
| Gene/Region Affected | Observed Methylation Change | Species/Cell Type | Reference |
| CpG islands | Hypermethylation | Human fetal liver | oup.comnih.gov |
| CpG shores, shelves, repetitive regions | Hypomethylation | Human fetal liver | oup.comnih.gov |
| DNMT3A promoter | Hypermethylation | Rat testis | researchgate.net |
| ERα promoter | Hypermethylation | Rat testis | researchgate.net |
| Agouti gene | Hypomethylation | Mouse (Avy locus) | researchgate.netpnas.org |
| Grin2b gene (CpGs 1-3) | Hypomethylation (females) | Rat brain | d-nb.info |
Impact on Gene Expression Profiles
Disruptions in DNA methylation patterns by BPA directly influence gene expression profiles. Studies have demonstrated that BPA can lead to differential regulation of transcription, particularly at low exposure levels oup.com. For example, BPA exposure in human endometrial cells was found to alter the expression of genes involved in DNA repair and cell cycle regulation, such as ARF6, TP53, and CCNE2 nih.govmdpi.com. In rat brains, BPA exposure resulted in increased Grin2b mRNA expression in females, correlating with decreased DNA methylation at specific CpG sites within the gene d-nb.info. Furthermore, BPA has been shown to affect the expression of genes related to hormone signaling, including estrogen receptors (ERα) researchgate.net.
Transgenerational Epigenetic Effects
A significant concern regarding BPA exposure is its potential to induce transgenerational epigenetic effects, where alterations in gene expression can be passed down to subsequent generations without changes to the DNA sequence itself mdpi.comoup.comnih.gov. Studies have shown that developmental BPA exposure can lead to persistent changes in gene expression and DNA methylation patterns in offspring, even in the third filial generation (F3) mdpi.comnih.gov. For instance, research in rats exposed to BPA during gestation revealed heritable changes in the number of testicular steroid hormone receptors and sperm count in F1, F2, and F3 generations, potentially mediated by DNA methylation abnormalities in the testis mdpi.com. Similarly, transgenerational effects on imprinted genes, such as Meg3, have been observed in the brains of BPA-exposed mouse lineages nih.govoup.com.
Histone Modification Dynamics
Histone modifications, such as methylation and acetylation, are critical regulators of chromatin structure and gene accessibility, playing a key role in epigenetic gene regulation. BPA has been implicated in altering these modifications, thereby influencing gene expression.
Histone H3 Trimethylation (e.g., EZH2 pathway)
BPA exposure has been linked to alterations in histone modifications, particularly involving the Enhancer of Zeste Homolog 2 (EZH2) pathway. EZH2 is a histone methyltransferase responsible for trimethylating histone H3 at lysine (B10760008) 27 (H3K27me3), a mark generally associated with gene silencing. Studies have shown that BPA can increase the expression of EZH2 and consequently elevate H3K27me3 levels in human breast cancer cells and mouse mammary glands mdpi.comfrontiersin.orgmdpi.com. This increase in H3K27me3 is thought to contribute to the altered gene expression patterns observed in response to BPA, potentially playing a role in processes like carcinogenesis mdpi.comfrontiersin.org. While some studies found no change in global histone modifications, specific gene-associated modifications may still occur mdpi.com.
Table 2.2.2.1: Histone Modification Changes Associated with BPA Exposure
| Histone Modification | Associated Enzyme/Pathway | Observed Effect of BPA | Cell Type/Tissue | Reference |
| H3K27me3 | EZH2 | Increased | Human breast cancer cells, Mouse mammary glands | mdpi.comfrontiersin.orgmdpi.com |
| H3K4me3 | Various | Altered (specific genes) | Human breast cancer cells, Rat mammary glands | mdpi.comfrontiersin.org |
MicroRNA (miRNA) Expression Dysregulation
MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally, primarily by binding to messenger RNA (mRNA) targets and leading to their degradation or translational repression. BPA exposure has been shown to disrupt miRNA expression profiles, contributing to cellular dysfunction and disease nih.govresearchgate.netsci-hub.senih.gov.
A systematic review identified that BPA can dysregulate the expression of numerous miRNAs, with some miRNAs consistently affected across multiple studies. Notably, miR-21 has been reported to be upregulated in response to BPA exposure in several studies researchgate.netsci-hub.senih.gov. BPA exposure has also been associated with the downregulation of miR-149, which in turn affects DNA repair genes like ARF6 and TP53, and the upregulation of miR-107, impacting cell cycle regulation nih.govmdpi.com. Other miRNAs such as miR-146a, miR-192, miR-134, miR-27b, and miR-324 have also been found to be differentially expressed following BPA exposure sci-hub.se. These miRNA dysregulations can affect various cellular signaling pathways, potentially contributing to health concerns like cancer nih.govresearchgate.netnih.gov.
Table 2.2.3: Commonly Dysregulated miRNAs Following BPA Exposure
| miRNA | Observed Expression Change | Potential Role/Target Genes | Cell Type/Tissue | Reference |
| miR-21 | Upregulated | Oncogenic, antiapoptotic | Various | researchgate.netsci-hub.senih.gov |
| miR-146a | Upregulated | Various | Various | sci-hub.se |
| miR-192 | Downregulated | Various | Various | sci-hub.se |
| miR-134 | Downregulated | Various | Various | sci-hub.se |
| miR-27b | Downregulated | Various | Various | sci-hub.se |
| miR-324 | Downregulated | Various | Various | sci-hub.se |
| miR-149 | Downregulated | ARF6, TP53 | Human endometrial cells | nih.govmdpi.com |
| miR-107 | Upregulated | SUFU, GLI3 | Human endometrial cells | nih.govmdpi.com |
| miR-122 | Upregulated | Various | Various | sci-hub.se |
| miR-29a | Upregulated | Various | Various | sci-hub.se |
Human Health Impacts of Bisphenol a Exposure
Reproductive System Outcomes
The endocrine-disrupting properties of bisphenol A have been linked to a range of reproductive health issues in both males and females. The following sections detail the specific impacts on each.
Exposure to BPA has been associated with detrimental effects on male reproductive function, from alterations in sperm characteristics to broader impacts on testicular health and fertility.
Research has consistently pointed towards a negative correlation between BPA exposure and key semen parameters. Studies have shown that urinary BPA concentrations are associated with lower sperm concentration and total sperm count mdpi.comnih.govresearchgate.net. For instance, a systematic review and meta-analysis of epidemiological studies revealed a negative correlation between urinary BPA concentration and both sperm concentration and total sperm count nih.govresearchgate.netresearchgate.net. However, the same analysis did not find a significant association between BPA exposure and a decrease in sperm motility mdpi.comnih.gov.
In contrast, other studies have reported associations between urinary BPA levels and reduced sperm motility and vitality, particularly in men with occupational exposure frontiersin.orgnih.gov. One study on factory workers found that those exposed to BPA had significantly lower sperm concentration compared to unexposed individuals frontiersin.org. Another study of men attending an infertility clinic showed that increased urinary BPA concentration was linked to lower sperm count, concentration, and vitality frontiersin.org. Some research also suggests a link between seminal BPA levels and diminished sperm concentration and count frontiersin.org.
Summary of Selected Studies on BPA and Sperm Parameters
| Study Population | Key Findings on Sperm Parameters | Citation |
|---|---|---|
| Men with occupational exposure | Negative association with sperm count, viability, and motility. | frontiersin.org |
| Couples undergoing IVF/ICSI | Increased urinary BPA associated with lower sperm count, concentration, and vitality. | frontiersin.org |
| General male population | Urinary BPA concentration negatively correlated with sperm concentration and total sperm count. | mdpi.comnih.govresearchgate.net |
| Men from an infertility clinic | Increased urinary BPA associated with decreased sperm concentration, motility, and morphology. | nih.gov |
BPA is considered a potential testicular toxicant, with animal studies indicating that exposure can lead to altered steroid synthesis and oxidative stress in the testes nih.gov. It has been shown to interfere with testicular cells, including germ, Sertoli, and Leydig cells, which can result in abnormal testicular function oup.comnih.gov. Specifically, BPA can disrupt hormone production by affecting Leydig cells, which are responsible for producing testosterone (B1683101) oup.comnih.gov.
Animal studies have demonstrated that early-life exposure to BPA may cause long-lasting harm to testicular function sciencedaily.com. For example, exposure in the womb and early life has been shown to decrease testosterone secretion by Leydig cells in rats, an effect that persisted into adulthood sciencedaily.com. BPA can also induce apoptosis (programmed cell death) in Sertoli cells, which are crucial for sperm development, by causing mitochondrial dysfunction and the generation of reactive oxygen species frontiersin.org. Furthermore, BPA has been found to disrupt the blood-testis barrier, which is essential for maintaining the optimal environment for spermatogenesis frontiersin.org.
The link between BPA exposure and male infertility is a significant area of concern, though study findings have been somewhat inconsistent. Some research has found no significant difference in urinary BPA concentrations between fertile and infertile men frontiersin.org. However, other studies have reported associations between higher BPA exposure and a deterioration in semen quality below normal reference values nih.gov.
In men diagnosed with infertility, increased urinary BPA levels have been linked to lower sperm count, concentration, vitality, and motility, as well as altered sperm morphology news-medical.net. Studies on couples undergoing in vitro fertilization (IVF) have suggested that higher male urinary BPA concentrations are associated with lower sperm count and vitality, although they did not find a link to embryo development parameters frontiersin.org. It is important to note that much of the evidence for BPA's impact on male fertility comes from observational studies and animal models, and establishing a direct cause-and-effect relationship in humans remains a complex challenge frontiersin.orgnih.gov.
In females, exposure to BPA has been primarily linked to hormonal and ovulatory disorders, with a notable association with Polycystic Ovary Syndrome (PCOS).
A growing body of evidence suggests a potential role for this compound in the pathophysiology of Polycystic Ovary Syndrome (PCOS), an endocrine disorder characterized by anovulation, hyperandrogenism, and polycystic ovarian morphology nih.gov. Multiple studies have found significantly higher serum levels of BPA in women with PCOS compared to women without the condition oup.comrjpn.org. This association appears to be independent of Body Mass Index (BMI) nih.govoup.com.
Research has also identified a positive correlation between BPA levels and androgens, such as testosterone and androstenedione, in women with PCOS oup.com. This suggests that BPA may contribute to the hyperandrogenism that is a key feature of the syndrome nih.govnih.gov. Furthermore, some studies have linked higher BPA levels in women with PCOS to insulin resistance, another common characteristic of the disorder oup.comnih.gov. The mechanisms by which BPA may influence PCOS are thought to involve direct stimulation of androgen production in the ovarian theca cells and potential disruption of insulin signaling pathways nih.govelsevier.esmdpi.com.
Serum BPA Levels in Women With and Without PCOS
| Group | Mean Serum BPA Level (ng/mL) | Citation |
|---|---|---|
| PCOS | 1.05 ± 0.56 | oup.com |
| Control | 0.72 ± 0.37 | oup.com |
A systematic review of 22 studies, including 15 case-control and 7 cross-sectional studies, found that 19 of them described a positive relationship between BPA exposure and PCOS nih.gov. In 12 of the 16 studies that measured androgens, hyperandrogenism was positively associated with BPA levels nih.gov. These findings underscore the consistent association observed between BPA exposure and PCOS across various populations.
Female Reproductive Health
Endometrial Wall Thickness and Sex Hormone Cycle
This compound (BPA) exposure has been shown to affect the uterus by influencing endometrial proliferation and the expression of hormone receptors. Studies in ovariectomized mice have demonstrated that BPA can increase uterine wet weight, luminal epithelial cell height, and the thickness of both the stromal and myometrial layers. oup.com This uterotrophic effect suggests that BPA can mimic the effects of estrogen on uterine tissue. oup.com The increase in myometrial thickness is a concern as it has been associated with conditions like adenomyosis and leiomyoma in animal models exposed to BPA. nih.gov In humans, a thickened myometrium can be indicative of uterine lesions. nih.gov
The mechanism behind these changes appears to involve estrogen receptors (ERs). Co-administration of an antiestrogen compound, ICI 182,780, has been shown to block the BPA-induced increase in uterine wet weight and epithelial cell height, suggesting that these effects are mediated through the ER. oup.com However, the same antiestrogen did not reverse the effects of BPA on the stromal and myometrial layers, indicating that other pathways might be involved in these specific tissues. oup.com
BPA's influence extends to the molecular level by altering the expression of genes related to estrogen signaling and cell structure. For instance, exposure to bisphenol S (BPS), a common substitute for BPA, has been found to upregulate the expression of estrogen receptor beta (ESR2) and vimentin (VIM) genes in human endometrial cells. nih.gov Furthermore, BPA can affect progesterone receptor (PR) expression, which is crucial for the normal development and function of the endometrium. In non-human primates and human endometrial cells, BPA has been observed to diminish the estradiol-induced expression of PR. nih.gov This alteration in PR expression could disrupt the normal hormonal signaling required for a healthy menstrual cycle and pregnancy. nih.gov
Research has also delved into the epigenetic effects of BPA on endometrial stromal cells during decidualization, a critical process for embryo implantation. BPA exposure was found to alter the morphology of these cells and affect the expression of key genes involved in decidualization, such as HOXA10, prolactin (PRL), and insulin-like growth factor binding protein-1 (IGFBP-1). researchgate.net These changes were associated with alterations in histone modifications, suggesting that BPA can epigenetically reprogram endometrial cells. researchgate.net
The timing of the sex hormone cycle can also be impacted by exposure to bisphenols. Studies in rats have shown that neonatal exposure to BPA and BPS can lead to long-term changes in reproductive and endocrine functions, including a delayed onset of the estrous cycle. nih.gov
Adverse Pregnancy Outcomes (e.g., premature delivery, miscarriage)
Exposure to this compound (BPA) during pregnancy has been linked to a variety of adverse outcomes, including an increased risk of premature delivery and miscarriage. uoa.grmdpi.comnih.govresearchgate.net The developing fetus is particularly vulnerable to BPA, as the chemical has been detected in both the placenta and amniotic fluid, indicating its ability to cross the placental barrier. mdpi.com
Several studies have pointed to a direct negative impact of BPA on maternal, fetal, and neonatal health. uoa.grnih.govresearchgate.net Research indicates that maternal exposure to BPA may increase the risk of miscarriage and premature birth. mdpi.com A systematic review of 35 studies concluded that BPA has a direct negative impact on outcomes such as rates of preterm birth and recurrent miscarriage. uoa.grnih.govresearchgate.net
The timing of BPA exposure during pregnancy appears to be a critical factor. One study found that higher average concentrations of BPA across all three trimesters were associated with a decrease in gestational age and a higher likelihood of preterm birth. mdpi.com Another study reported that maternal BPA concentrations were associated with an increased risk of preterm birth, both from BPA exposure alone and in combination with other chemicals like di(2-ethylhexyl) phthalate (DEHP). mdpi.com
Interestingly, some studies have suggested that the effects of BPA on gestational age may be sex-specific. For example, one study found that higher levels of BPA in early pregnancy were related to a 1.1-day decrease in gestational age in male infants. mdpi.com Similarly, another study observed that both BPA alone and in combination with other phenols were associated with preterm birth, with a higher susceptibility for male infants. mdpi.com
In addition to premature delivery, BPA exposure has been associated with other complications that can lead to adverse pregnancy outcomes. For instance, in vitro studies have shown that BPA can impair the fusion and endocrine activity of trophoblasts, which are crucial for placental development. mdpi.com Damage to human placental cell membranes due to BPA exposure has been reported, which could contribute to negative outcomes like preeclampsia, premature birth, or even pregnancy loss. mdpi.com Animal studies have also suggested that BPA exposure in early pregnancy may lead to insufficient remodeling of uterine spiral arteries, potentially limiting blood supply to the placenta and fetus. mdpi.com
Ovarian Function and Steroidogenesis
This compound (BPA) has been shown to exert significant effects on ovarian function, particularly on the process of steroidogenesis, which is the synthesis of sex steroid hormones. nih.govnih.gov Experimental studies have demonstrated that BPA can interfere with the enzymes involved in the production of these hormones. nih.gov Specifically, evidence suggests that BPA disrupts the activity of STAR, CYP450scc, and HSD-3β in theca cells, and CYP450 aromatase activity in granulosa cells. nih.gov
This interference can lead to a reduction in the synthesis of endogenous estrogen. nih.gov In mouse antral follicles, BPA has been shown to inhibit the production of several key hormones in the estradiol biosynthesis pathway, including progesterone, dehydroepiandrosterone, androstenedione, estrone, testosterone, and estradiol. nih.gov
The impact of BPA on steroidogenesis is dose-dependent. nih.gov While some studies have shown effects at various doses, the relevance of experimental doses to common human exposure levels is still a subject of investigation. nih.gov The results from human studies on this topic have been equivocal, and it is not yet fully understood to what extent BPA penetrates developing ovarian follicles. nih.gov
BPA's mechanism of action on the ovaries is complex. It can bind to estrogen receptors (ERs) and may disrupt the hypothalamic-pituitary-gonadal (HPG) axis, which regulates the female reproductive cycle. bioscientifica.comresearchgate.net This disruption can affect the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and gonadotropins (FSH and LH) from the pituitary, ultimately altering steroid hormone feedback at all levels. bioscientifica.comresearchgate.net
Furthermore, BPA may alter the expression of genes involved in ovarian steroidogenesis. researchgate.net It can also affect the function of various cell receptors, including estrogen receptors (ERα and ERβ), the progesterone receptor (PgR), and others that are important for ovarian function. researchgate.net
The consequences of BPA's effects on ovarian function can be significant. Exposure to BPA has been associated with alterations in female reproductive hormone levels, which may contribute to conditions such as menstrual cycle disorders and a lowered ovarian reserve. bioscientifica.com In women with Polycystic Ovary Syndrome (PCOS), urinary BPA levels have been negatively associated with ovarian steroid hormones like estradiol and testosterone, suggesting a suppressive effect on ovarian steroidogenesis in this population. bioscientifica.com
Developmental and Neurobehavioral Effects
Perinatal and Postnatal Developmental Outcomes
Exposure to this compound (BPA) during the perinatal and postnatal periods has been associated with a range of developmental outcomes. The lipophilic nature of BPA allows it to cross both the placental and blood-brain barriers, making the developing embryo and fetus particularly vulnerable to its effects. nih.gov
Animal studies have demonstrated that developmental exposure to BPA can lead to a variety of adverse effects, including reproductive, metabolic, and neurological disorders in offspring. researchgate.net In rodents, prenatal BPA exposure has been linked to hyperactivity, learning deficits, anxiety, and the disruption of sexually dimorphic behaviors. researchgate.net
Human studies have also suggested a link between prenatal and early childhood BPA exposure and behavioral problems in children. nih.gov For instance, both prenatal and postnatal BPA exposure have been associated with social impairment in 4-year-old children, with some studies indicating that girls may be particularly susceptible. nih.gov
The timing of exposure is a critical factor. Studies have shown that both prenatal and postnatal exposure can have distinct effects. For example, in a study of 4-year-old children, prenatal BPA exposure showed a non-linear relationship with social communication difficulties in girls, while postnatal exposure was linearly associated with increased impairment in social communication in girls. nih.gov
Furthermore, the impact of prenatal BPA exposure on neurodevelopment and behavior can be influenced by postnatal factors, such as maternal care. plos.org Research in rats suggests that the effects of prenatal bisphenol exposure on outcomes like eye-opening, attention, and anxiety-like behavior are dependent on the level of maternal care received in the first few days of life. plos.org
It is important to note that some studies have reported nonmonotonic dose-response curves, where lower levels of BPA exposure are linked to more significant adverse outcomes. plos.org Additionally, the effects of prenatal BPA exposure on behavior are often sex-specific. plos.org
Sex Differentiation of the Brain and Behavior
This compound (BPA) has been shown to interfere with the sexual differentiation of the brain, a critical developmental process that is influenced by sex hormones. nih.gov This interference can have lasting effects on brain structure and function. nih.gov The developing brain is particularly sensitive to estrogens, and as an estrogenic compound, BPA can disrupt normal estrogenic signaling during critical periods of development. oup.com
BPA can bind to both classical nuclear estrogen receptors, ERα and ERβ, and can also induce rapid, membrane-initiated estrogenic effects at low levels. oup.com A significant body of evidence from animal studies indicates that developmental exposure to low doses of BPA can interfere with the process of brain sex differentiation. nih.gov For instance, perinatal exposure to BPA in mice has been shown to diminish or eliminate sex differences in the number of tyrosine hydroxylase (TH) neurons in certain brain regions, primarily due to a decline in neuron number in females. oup.com This alteration in brain structure could contribute to changes in estrous cyclicity observed in adult rodents exposed to BPA perinatally. oup.com
The effects of BPA on brain sexual differentiation are also evident in sexually dimorphic behaviors. Studies have observed that perinatal BPA exposure can eliminate significant sex differences in behaviors observed in the open field test. oup.com
The mechanisms underlying BPA's effects on brain sexual differentiation are complex and may involve epigenetic modifications. pnas.org In utero exposure to BPA has been shown to disrupt the epigenetic programming of gene expression in the brain. pnas.org This can lead to persistent, often sex-specific, effects on social and anxiety-like behaviors, resulting in the disruption of sexually dimorphic behaviors. pnas.org For example, BPA exposure has been shown to decrease the expression of the ERβ gene in females, which is associated with increased anxiety-like behavior. pnas.org
Furthermore, BPA may affect the sexual differentiation of the brain through its interaction with the androgen system. While there is a lack of data on BPA's influence on the enzymes that convert testosterone, it has been observed that adult exposure to BPA can increase the expression of the androgen receptor (AR) in the male hypothalamus. nih.gov
The timing of sexual differentiation of the brain, which occurs in the second half of pregnancy, is distinct from the differentiation of the genitals, which happens in the first two months. endocrine-abstracts.org It has been hypothesized that exposure to endocrine-disrupting chemicals like BPA during this critical window of brain development could potentially influence gender identity. endocrine-abstracts.org This is based on observations of structural sex differences in brain regions like the bed nucleus of the stria terminalis (BSTc), which have been found to be reversed in transgender individuals. endocrine-abstracts.org
Affective and Exploratory Behavior (e.g., anxiety, aggression, hyperactivity)
Exposure to this compound (BPA), particularly during early life, has been associated with alterations in affective and exploratory behaviors, including increased anxiety, aggression, and hyperactivity. comfortncolor.comcpn.or.kr Animal studies have demonstrated that perinatal or neonatal BPA exposure can disrupt normal brain development and lead to changes in sexually dimorphic behaviors. nih.govnih.gov Research in rodents indicates that developmental exposure to BPA can induce aggression, anxiety, and influence juvenile social behaviors. nih.govoup.com
In humans, studies suggest a link between gestational BPA exposure and behavioral issues in children. nih.gov For instance, prenatal BPA exposure has been correlated with higher scores for anxiety and hyperactivity. nih.gov Some research has observed sex-specific effects, with gestational exposure being associated with increased hyperactivity and aggression in young girls. nih.govnih.gov One study noted that maternal BPA concentrations during pregnancy were positively associated with hyperactivity, anxiety, and depression scores in girls, while a negative association with hyperactivity was found in boys. comfortncolor.com Higher urinary BPA levels in children with ADHD have been linked to higher scores on hyperactivity, aggression, anxiety, and depression subscales. cpn.or.kr
Animal models further support these findings, showing that maternal exposure to BPA can lead to increased anxiety-like behavior in juvenile offspring. nih.gov Chronic perinatal exposure in animal models has also been shown to alter the activity of the hypothalamic-pituitary-adrenal axis, potentially increasing susceptibility to stress- and anxiety-related disorders later in life. comfortncolor.com
Learning and Memory Function
This compound exposure has been demonstrated to have detrimental effects on learning and memory. researchfeatures.com Animal studies have shown that BPA can impair cognitive functions, specifically spatial memory and novel object recognition. researchfeatures.comnih.gov The mechanisms underlying these impairments may involve structural changes in the brain, such as a decrease in dendritic spine density in the hippocampus and prefrontal cortex, regions critical for memory formation. researchfeatures.com
Research in rodents has shown that adolescent exposure to BPA can impair spatial memory, and these effects may persist into adulthood. researchfeatures.com Studies have also indicated that BPA exposure can inhibit the response of hippocampal excitatory neurons during learning events, which is a key factor in BPA-induced learning and memory impairments. acs.org The toxicant can cross the blood-brain barrier and impact the central nervous system, leading to deficits in learning and memory. acs.org
The effects of BPA on memory may also be sex-dependent. One study found that BPA exposure impaired object recognition memory in both male and female mice, but it affected spatial memory in females and passive avoidance memory in males differently. nih.gov
Maternal Behavior
Studies in animal models suggest that exposure to this compound can alter maternal behavior. Research on mice has indicated that exposure to BPA, both during fetal life and in adulthood, can impact subsequent maternal care behaviors. oup.comresearchgate.net One study found that female mice exposed to BPA during gestation and lactation displayed changes in their maternal behaviors. researchgate.net Another study specifically noted that exposure to a low dose of BPA during fetal life or in adulthood altered maternal behavior in mice. oup.com
Metabolic and Cardiovascular Health Linkages
Body Mass Index (BMI) and Obesity
The relationship between this compound (BPA) exposure and obesity, often measured by Body Mass Index (BMI), has been the subject of numerous studies, with findings suggesting a positive association, particularly in children. Several studies have indicated that BPA exposure may increase the risk of metabolic disorders and obesity by altering endocrine-metabolic pathways in adipose tissue. mdpi.com At a cellular level, BPA has been shown to cause dysfunctions in adipose tissue and is related to obesity and BMI by altering regulators of adipogenesis. mdpi.com
A meta-analysis of studies on children and adolescents found that higher urinary BPA levels were associated with an increased risk of obesity/overweight. researchgate.net Similarly, another systematic review concluded there was a significant association between BPA exposure and childhood obesity. mdpi.com A cross-sectional study in preschool children observed that higher BPA levels were significantly associated with increased BMI, body fat mass, and percent body fat. nih.gov
In adults, the evidence is more conflicting. A systematic review of 18 articles found that eight studies observed a statistically significant positive association between BPA levels and BMI, while ten studies found no association. cambridge.org Some research suggests that exposure to BPA during the early stages of development has been linked to obesity later in life. mdpi.com Animal studies also support the link between prenatal BPA exposure and an increased risk of obesity in offspring, potentially by reducing sensitivity to hormones that control appetite. news-medical.net
| Study Population | Key Findings | Reference |
|---|---|---|
| Children and Adolescents | Meta-analysis showed a 1.56 times higher risk of obesity/overweight in the highest BPA exposure group compared to the lowest. | researchgate.net |
| Preschool Children (4-6 years) | Significant positive associations found between urinary BPA concentrations and BMI, body fat mass, and percent body fat. | nih.gov |
| Adults | A systematic review found conflicting results, with 8 of 18 studies showing a positive association between BPA and BMI. | cambridge.org |
| Animal Models (Mice) | Prenatal BPA exposure was found to promote obesity by altering hypothalamic circuits that regulate feeding behavior. | news-medical.net |
Insulin Resistance and Type 2 Diabetes Mellitus
A growing body of evidence from epidemiological and experimental studies suggests a significant association between this compound (BPA) exposure and an increased risk of insulin resistance and Type 2 Diabetes Mellitus (T2DM). nih.govmdpi.com BPA is considered a potential endocrine-disrupting compound with diabetogenic action. mdpi.com
Several epidemiological studies have found a positive link between urinary BPA levels and the risk of developing T2DM. mdpi.comnih.gov Research has indicated that BPA can play a role in the development of insulin resistance. nih.govdiabetesandenvironment.org An elevated concentration of BPA has been positively correlated with an increased incidence of insulin resistance in adults over 40. nih.gov Furthermore, a human experimental study showed that healthy adults who ingested a supposedly "safe" dose of BPA for four days developed increased insulin resistance. diabetesandenvironment.orgehn.org
The mechanisms by which BPA may contribute to T2DM involve its effects on various cells and tissues. In vitro and in vivo models have shown that BPA can disrupt glucose homeostasis and pancreatic β-cell function. nih.govnih.gov It can directly act on pancreatic cells, impairing insulin and glucagon secretion, and can also act on muscle, hepatic, and adipose cells, triggering an insulin-resistant state. mdpi.com
| Study Type | Population/Model | Key Findings on BPA Exposure | Reference |
|---|---|---|---|
| Epidemiological Review | Human Populations | Significant association between BPA and the development of insulin resistance and impaired glucose homeostasis. | nih.gov |
| Observational Studies Review | Human Populations | Most studies reveal a positive link between urinary BPA levels and the risk of developing T2DM. | mdpi.com |
| Cross-Sectional Study (NHANES) | Adults > 40 years | Elevated BPA concentration was positively correlated with an increased incidence of insulin resistance. | nih.gov |
| Experimental Study | Healthy Adults | Ingestion of a "safe" dose of BPA for four days led to increased insulin resistance. | ehn.org |
| In vivo/In vitro Models | Animal and Cell Cultures | BPA disrupts glucose homeostasis and pancreatic β-cell function. | nih.gov |
Cardiovascular Disease and Coronary Heart Disease
Epidemiological evidence indicates a positive correlation between levels of this compound (BPA) in urine or serum and the risk of cardiovascular diseases (CVDs), including coronary artery disease (CAD), also known as coronary heart disease. mdpi.commdpi.com Several studies have associated higher urinary BPA concentrations with an increased risk for various cardiovascular issues such as angina, heart attack, and hypertension. mdpi.comnih.gov
One study analyzing a representative sample of adults found that higher urinary BPA concentration was associated with an increased prevalence of congestive heart failure, CAD, angina pectoris, myocardial infarction, and stroke. mdpi.com Another study established a link between high levels of urinary BPA and severe coronary artery stenosis, which is a narrowing of the coronary arteries. cardiovascularnews.com In that study, urinary BPA concentration was significantly higher in patients with severe CAD compared to those with normal coronary arteries. cardiovascularnews.com
Occupational exposure to BPA has also been identified as a potential risk factor. A study of occupationally exposed individuals revealed that a higher serum BPA level was associated with lower high-density lipoprotein cholesterol (HDL-c), a known risk factor for coronary heart disease. sapub.org The long-term effects of continuous low-dose BPA exposure are a concern for cardiovascular health. sapub.org
| Study Focus | Key Findings on BPA Exposure | Reference |
|---|---|---|
| General Cardiovascular Diseases | High urinary BPA concentrations are associated with an increased prevalence of congestive heart failure, CAD, angina, myocardial infarction, and stroke. | mdpi.com |
| Coronary Artery Stenosis | Urinary BPA concentration was significantly higher in patients with severe coronary artery disease compared to those with normal coronary arteries. | cardiovascularnews.com |
| Occupational Exposure | Higher serum BPA levels were associated with lower HDL-c (good cholesterol) in occupationally exposed individuals. | sapub.org |
| Epidemiological Reviews | Urinary BPA levels have been found to be associated with coronary heart disease in the NHANES sample. | mdpi.comsapub.org |
Liver Enzyme Abnormalities
Exposure to this compound (BPA) has been linked to abnormalities in liver function, as indicated by changes in the levels of key serum enzymes. The liver is a primary organ for metabolizing and detoxifying chemicals, and studies in both animals and humans suggest it is susceptible to BPA-induced injury. epa.govnih.gov Aminotransferases such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are sensitive markers of liver cell damage. spandidos-publications.comnih.gov
Multiple animal studies have demonstrated a significant increase in serum ALT and AST levels following BPA exposure. nih.govnih.gov For instance, male Sprague Dawley rats exposed to a high dose of BPA showed a marked increase in both AST and ALT. spandidos-publications.com Similarly, another study found that rats treated with BPA exhibited significantly elevated serum levels of ALT, AST, and alkaline phosphatase (ALP). nih.govresearchgate.net The elevation of these enzymes is often dose-dependent and can be observed after both short-term and long-term exposure. nih.govnih.gov One study reported that a single injection of BPA in mice significantly raised AST and ALT levels within 24 hours. nih.gov In addition to ALT and AST, some studies have also reported increases in gamma-glutamyl transferase (GGT) and total bilirubin, further indicating liver dysfunction. nih.govresearchgate.netuobaghdad.edu.iq
Human epidemiological studies corroborate these findings. Data from the National Health and Nutrition Examination Survey (NHANES) showed that higher urinary BPA concentrations were associated with elevated levels of GGT and ALP in U.S. adults. uobaghdad.edu.iq Another study involving Korean adults found that increased urinary BPA was linked to a higher prevalence of abnormal ALT, AST, and GGT levels. uobaghdad.edu.iq The proposed mechanisms for this hepatotoxicity include the induction of oxidative stress, where BPA exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the liver's antioxidant defenses. spandidos-publications.comnih.govnih.gov This oxidative stress can damage hepatocytes, causing the release of liver enzymes into the bloodstream. nih.gov
Carcinogenic Potential and Neoplasia
Breast Cancer Pathogenesis
This compound is recognized as an endocrine-disrupting chemical (EDC) that can mimic the effects of estrogen, a hormone known to play a role in breast cancer development. bohrium.commdpi.com Its ability to interact with estrogen receptors (ERs), including ERα and ERβ, allows it to influence cellular processes such as proliferation, migration, and apoptosis, potentially leading to neoplastic changes. bohrium.comresearchgate.net More than 60% of human breast cancers express ERα and ERβ, which are key factors in controlling breast cancer cell proliferation. bohrium.com
BPA's carcinogenic effects are mediated through multiple oncogenic signaling pathways. Studies have shown that BPA can activate pathways such as STAT3, PI3K/AKT, and MAPK, which are crucial in regulating cell growth and survival. bohrium.com In inflammatory breast cancer (IBC) cells, one of the most aggressive forms of the disease, BPA has been found to increase signaling through the MAPK pathway, promoting cancer cell growth. nih.govgreenmedinfo.com Furthermore, BPA can induce the expression of genes like HOXB9, which is associated with tumor neovascularization and invasion. researchgate.net
Exposure to BPA, even at low doses comparable to those found in the environment, has been shown to stimulate the proliferation of both ER-positive and ER-negative breast cancer cells. researchgate.netfrontiersin.org It has also been implicated in the development of resistance to chemotherapy. researchgate.net For example, BPA exposure can lead to resistance against Tamoxifen, a common treatment for ER-positive breast cancers. Animal studies have demonstrated that exposure to BPA during critical developmental periods, such as in the womb, can alter mammary gland development and increase the risk of developing breast tumors later in life. bohrium.commdpi.com
Ovarian Cancer Risk
Evidence suggests a link between BPA exposure and an increased risk of ovarian cancer. As a xenoestrogen, BPA can mimic the effects of estrogen, which is known to activate the proliferation of ovarian surface epithelial cells. Human ovarian cancer cells often have elevated levels of estrogen receptors compared to normal ovarian cells, making them potentially more susceptible to the effects of estrogen-mimicking compounds.
Long-term exposure to BPA is associated with the development of preneoplastic lesions such as ovarian cysts and cystic endometrial hyperplasia. mdpi.com In animal models, prenatal BPA exposure can lead to changes in ovarian anatomy and an increased proliferation of ovarian cells.
At the molecular level, BPA promotes the growth and malignancy of ovarian cancer cells by activating several cell signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. It has been shown to stimulate the proliferation, migration, and invasion of human ovarian cancer cells. Furthermore, low, environmentally relevant concentrations of BPA can enhance the formation and expansion of ovarian cancer stem cells (CSCs), which are thought to be critical for tumor initiation and progression. bohrium.com BPA can also alter the expression of numerous genes involved in cancer and cell cycle regulation in ovarian cancer cell lines. For example, it can downregulate the expression of E-cadherin (CDH1), a change implicated in tumor invasion and metastasis.
Lymphoma Progression
This compound is considered a potential risk factor for lymphoma, a type of cancer that develops in the immune system. The proposed mechanism involves BPA's ability to induce DNA damage, which can contribute to the development and progression of cancer. DNA double-strand breaks are among the most severe forms of DNA damage and have been found to be elevated in the lymphocytes of patients with certain types of lymphoma.
Research suggests that BPA exposure can lead to dysregulated immune responses and DNA damage in lymphoid cells, creating an environment that fosters lymphoma development. A key study identified a specific molecular pathway through which BPA may promote lymphoma progression. This study found that BPA exposure resulted in DNA damage and activated Catenin Beta 1 (CTNNB1), which is the initiator of an aberrant signaling pathway (CTNNB1-NFKB1-AR-IGF1-TWIST1) that may lead to lymphomagenesis. This pathway was shown to disrupt the cell cycle and promote DNA damage in human lymphoblastoid cells.
Thyroid Neoplasms
This compound is recognized as a thyroid-disrupting chemical, and there is growing concern about its potential role in the development of thyroid cancer. Several studies have suggested a positive association between BPA exposure and the risk of thyroid nodules and thyroid cancer. This association may be particularly strong in individuals who are overweight or obese. A study of patients with nodular goiter found that in the overweight/obese group, those exposed to BPA had a significantly higher risk of malignancy.
In vitro and animal studies have shown that BPA can promote the proliferation of thyroid cancer cells. At environmentally relevant concentrations, BPA has been demonstrated to enhance the invasiveness of papillary thyroid cancer cells. It can induce changes characteristic of the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. These changes include decreased expression of E-cadherin and increased expression of vimentin. By promoting these aggressive features, BPA exposure could potentially lead to more complicated treatment scenarios and a worse prognosis. The mechanisms underlying these effects involve the activation of cell proliferation pathways, such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, through its interaction with estrogen receptors in the cells.
Immune System Modulation
This compound exposure can significantly modulate the function of the human immune system. As an endocrine disruptor, it can interfere with the complex, bidirectional communication between the endocrine and immune systems, potentially leading to lasting alterations in immune responses. BPA's immunomodulatory effects are exerted through various mechanisms, including binding to nuclear receptors like estrogen receptors (ERs) and acting on cell signaling pathways.
BPA affects both the innate and adaptive branches of the immune system.
Innate Immunity : BPA can alter the function of macrophages, key cells in the innate immune response. Studies have shown that BPA can increase the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by macrophages, while decreasing anti-inflammatory cytokines like Interleukin-10 (IL-10). This can create a pro-inflammatory state. Conversely, other studies have reported that BPA can also induce an alternative M2 macrophage phenotype, which is generally associated with anti-inflammatory and tissue repair functions. BPA has also been shown to decrease the phagocytic activity of macrophages, which could reduce the body's ability to defend against pathogens.
Adaptive Immunity : BPA exposure can disrupt the balance of T-helper (Th) cells, which are crucial for adaptive immunity. Specifically, it can alter the Th1/Th2 response, which is critical for coordinating immune reactions to different types of pathogens. An imbalance in this response is linked to allergic diseases and asthma. Perinatal exposure to BPA has been shown to modulate the innate immune response in adult mice, though its effect on the adaptive response was less clear in one study. Furthermore, developmental exposure to BPA can decrease the population of T regulatory (Treg) cells, which are essential for maintaining immune tolerance and preventing autoimmunity.
This disruption of immune cell function and cytokine balance suggests that BPA exposure could enhance the severity of immune-mediated diseases.
Immune System Suppression and Dysfunction
Exposure to BPA has been shown to impair the efficacy of the immune system. mdpi.com It can act as a pro-inflammatory agent, yet paradoxically may also reduce the immune system's ability to effectively respond to pathogens. mdpi.comnih.gov For instance, studies have indicated that BPA exposure can reduce the capacity of immune cells to eliminate bacteria like Escherichia coli, partly by inhibiting the phagocytic function of neutrophils and reducing monocyte and lymphocyte populations. nih.gov
BPA's immunotoxic effects are multifaceted, involving the disruption of cytokine and regulatory T-cell modulation. mdpi.com It can interfere with the physiological functions of various immune cells, including macrophages, by altering their production of signaling molecules like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). mdpi.com This disruption can lead to a state of immune dysregulation, potentially increasing susceptibility to infections and other immune-mediated conditions. nih.govnih.gov
Alteration of Immune Cell Populations (T cells, B cells, dendritic cells, macrophages)
BPA exposure can significantly alter the balance and function of various immune cell populations that are critical for both innate and adaptive immunity. nih.govresearchgate.net
T cells: BPA has notable effects on T lymphocytes, influencing their differentiation and activation. mdpi.com It has been shown to impair the balance between T-helper (Th) 1 and Th2 cells and can affect the proper differentiation and function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.govnih.govmdpi.com Developmental exposure to BPA may lead to a decrease in Treg cells. nih.gov Some studies have also noted an increase in Th17 cells, which are associated with inflammation in autoimmune diseases. mdpi.com Prenatal BPA exposure in animal models has been linked to an increase in splenic T helper (CD3+CD4+) and cytotoxic T cell (CD3+CD8+) populations in offspring. nih.gov
B cells: Research indicates that BPA and its analogs can negatively impact B-lymphocyte survival and viability. mdpi.com In vitro studies on human B cells have demonstrated that BPA can be cytotoxic, with high concentrations significantly reducing B-cell viability. nih.govmdpi.com This suggests that BPA can disrupt the humoral immune response, which is mediated by B cells and the antibodies they produce.
Dendritic cells (DCs): As key antigen-presenting cells, dendritic cells play a vital role in initiating T-cell responses. BPA has been found to impair the differentiation and maturation of human monocytes into dendritic cells. mdpi.comnih.govimrpress.com Exposure to BPA can also alter the function of DCs, inducing a preferential Th2 response by increasing the production of Th2-promoting chemokines and cytokines. imrpress.com Furthermore, BPA has been observed to decrease the expression of activation markers on human DCs, such as HLA-DR and CD86, which can impair T-cell priming. researchgate.netimrpress.com
Macrophages: Macrophage functions, including phagocytosis and cytokine production, are altered by BPA. nih.gov Studies have shown that BPA can decrease the phagocytic activity of macrophages, potentially reducing the clearance of pathogens and apoptotic cells. nih.gov Additionally, BPA can modulate cytokine production in macrophages, often increasing pro-inflammatory cytokines like TNF-α while decreasing anti-inflammatory cytokines such as IL-10. nih.gov
| Immune Cell Type | Observed Effects of BPA Exposure |
|---|---|
| T cells | Altered Th1/Th2/Th17 balance; Decreased regulatory T cells (Tregs); Increased T helper (CD4+) and cytotoxic T cells (CD8+). nih.govmdpi.commdpi.com |
| B cells | Reduced cell survival and viability. nih.govmdpi.com |
| Dendritic Cells | Impaired differentiation and maturation; Decreased expression of activation markers (HLA-DR, CD86); Induction of Th2-promoting responses. mdpi.comresearchgate.netimrpress.com |
| Macrophages | Decreased phagocytic activity; Altered cytokine production (increased pro-inflammatory, decreased anti-inflammatory). nih.gov |
Allergic Responses (e.g., Immunoglobulin E, interleukin-4)
A growing body of evidence suggests a link between BPA exposure and an increased risk of developing allergic conditions, such as asthma and wheezing. nih.govachooallergy.comprivatemdlabs.com This association is believed to stem from BPA's ability to promote a Th2-polarized immune response, which is characteristic of allergic reactions. imrpress.com
Studies have specifically shown that BPA can enhance the production of key molecules involved in allergic inflammation. nih.gov Exposure to BPA has been found to significantly increase the production of interleukin-4 (IL-4), a cytokine that plays a central role in promoting Th2 cell differentiation and immunoglobulin E (IgE) production. nih.govkarger.com Consequently, elevated levels of antigen-specific IgE have been observed in animal models following BPA treatment. nih.gov IgE is the primary antibody responsible for triggering allergic reactions. researchgate.net Maternal exposure to BPA during gestation has been shown in animal studies to enhance allergic sensitization and bronchial inflammation in offspring. achooallergy.com
| Molecule | Effect of BPA Exposure | Role in Allergic Response |
|---|---|---|
| Interleukin-4 (IL-4) | Significantly enhanced production. nih.govkarger.com | Promotes Th2 cell differentiation and IgE production. |
| Immunoglobulin E (IgE) | Elevated levels of antigen-specific IgE. nih.gov | Primary antibody that mediates allergic reactions. |
Transgenerational Effects in Human Populations
Emerging research, primarily from animal studies, indicates that the health impacts of BPA may not be limited to the directly exposed individual but can extend to subsequent, unexposed generations. oup.comvirginia.edu This phenomenon, known as transgenerational effects, suggests that gestational exposure to BPA can induce heritable changes, likely through epigenetic mechanisms, that affect the health and behavior of descendants. oup.comnih.gov
Studies in mice have demonstrated that a mother's exposure to BPA during pregnancy can lead to altered gene expression and social behaviors that persist for multiple generations, with effects observed in the fourth generation (great-great-grandchildren). oup.comvirginia.edu For example, while juveniles directly exposed to BPA in utero displayed fewer social interactions, their descendants in later generations showed an increase in these behaviors. oup.com Researchers have also identified transgenerational changes in the expression of genes in the brain related to social behavior and neural development. oup.comendocrine.org
While direct evidence in humans is still being gathered, the findings from animal models raise significant public health concerns. virginia.eduinnovations-report.com The doses used in some of these animal studies result in BPA levels in the blood that are comparable to those found in the general human population. oup.comvirginia.edu Researchers believe it is possible that BPA has similar transgenerational effects in humans, meaning that the consequences of current exposure levels could persist for a long time. virginia.eduendocrine.orginnovations-report.com These heritable effects have been linked to various phenotypes in animal models, including altered social behaviors, changes in brain gene expression, and reduced fertility in subsequent generations. oup.comnih.govnih.gov
Environmental Occurrence and Ecotoxicology of Bisphenol a
Global Distribution and Environmental Fate
Bisphenol A (BPA) is a synthetic compound used in the manufacturing of polycarbonate plastics and epoxy resins, leading to its widespread distribution in the environment. canada.canih.gov It enters environmental compartments through various pathways, including effluents from municipal and industrial wastewater treatment plants (WWTPs), leachate from landfills, and the degradation of plastic products. canada.catheguardian.com
Occurrence in Aquatic Ecosystems (Surface Water, Groundwater, Drinking Water)
BPA is frequently detected in aquatic environments globally, with concentrations varying significantly depending on the proximity to urban and industrial sources. nih.govsapub.org
Surface Water: Rivers, lakes, and estuaries are major sinks for BPA. nih.govsapub.org Concentrations in surface waters can range from nanograms per liter (ng/L) to micrograms per liter (µg/L). For instance, studies in Germany found BPA concentrations in river water between 0.016 and 0.41 µg/L, while in the United States, levels ranged from non-detectable to 12 µg/L, and in Japan, up to 19 µg/L. sapub.org In a study of a river catchment in South West UK, the maximum BPA concentration found in river water was 117 ng L−1. bath.ac.uk A Canadian study analyzing 1,931 surface water samples between 2008 and 2018 found that only one sample exceeded the federal environmental quality guideline of 3,500 ng/L. canada.cacanada.ca However, higher concentrations were often observed in urban areas and downstream of municipal wastewater treatment plants. canada.ca
Groundwater: Contamination of groundwater with BPA is also a concern. Worldwide, BPA concentrations in groundwater have been reported to range from 0.09 × 10⁻³ to 228.04 µg L⁻¹. nih.govresearchgate.net A study in Mexico detected BPA in all groundwater samples, with concentrations reaching up to 25 μg/L. researchgate.net
Presence in Sediments, Soils, and Sewage Sludge
Due to its physicochemical properties, BPA can adsorb to particulate matter and accumulate in solid environmental matrices. hibiscuspublisher.com
Sediments and Soils: BPA is frequently found in sediments and soils, with concentrations dependent on sources like WWTP effluent and industrial discharges. nih.gov It is estimated that about 50% of BPA in the environment is absorbed into sediments or soils. hibiscuspublisher.com Concentrations in sediments can range from 10 to over 100,000 µg/kg dry weight (DW). nih.govnih.gov High concentrations have been reported in Taiwan (10,500 µg/kg), China (3,400-3,600 µg/kg), and Germany (1,630 µg/kg). nih.gov In agricultural soils, BPA can be introduced through the application of sewage sludge or irrigation with treated wastewater. nih.gov Once in the soil, BPA is relatively immobile. nih.gov
Sewage Sludge: WWTPs are a primary point of entry for BPA into the environment, and the compound concentrates in sewage sludge during treatment. db-thueringen.de Concentrations in sewage sludge are ubiquitous, ranging from 10 to over 100,000 µg/kg DW. nih.gov In Canada, sludge samples showed BPA concentrations ranging from 0.104 to 36.7 µg/g (104 to 36,700 µg/kg). nih.govdphen1.com Studies in Germany found concentrations ranging from 1,596 to 10,973 µg/kg in digested sewage sludges. db-thueringen.de The application of this sludge to agricultural land can lead to soil contamination. bath.ac.uk
Atmospheric Presence (Air, Dust)
While less studied than its presence in water and soil, BPA is also found in the atmosphere. hibiscuspublisher.com
Air: Atmospheric BPA is mainly associated with particulate matter due to its low volatility. nih.govresearchgate.net Sources of atmospheric BPA include thermal destruction of BPA-containing materials, emissions from industrial facilities, and e-waste recycling sites. nih.govresearchgate.netresearchgate.net Outdoor air concentrations are variable, with the highest levels often found near industrial areas. For example, the highest reported outdoor air level was 1.1 × 10⁶ pg/m³ in China near an e-waste recycling site. nih.govresearchgate.net In Shanghai, the average concentration of BPA in outdoor PM2.5 samples was 2.75 ng/m³. aaqr.org
Dust: Indoor dust is a significant reservoir for BPA. kau.edu.sa The compound can leach from numerous consumer products made with polycarbonate plastics and epoxy resins. nih.gov Studies in the United States found BPA in 95% of dust samples, with concentrations ranging from <0.5 to 10,200 ng/g. nih.govresearchgate.net The mean concentration of BPA in house dust has been reported as 3.6 ± 4.5 μg/g. kau.edu.saepa.gov In a study in Poland, the highest BPA contamination was found in laboratory dust (9,504 ± 465 ng/g), which was attributed to epoxy resin floors. mdpi.com
Ecotoxicological Impact on Aquatic and Terrestrial Organisms
BPA is recognized as an endocrine-disrupting chemical (EDC) that can have wide-ranging effects on wildlife, particularly in aquatic environments. nih.govnih.gov It primarily acts by mimicking natural estrogens, but it can also exhibit anti-androgenic activity and interfere with thyroid hormones. nih.govwaterquality.gov.au
Toxicity in Aquatic Species (e.g., fish, crustaceans, Daphnia magna)
Aquatic organisms are particularly vulnerable to BPA exposure as rivers and lakes are the primary sinks for this contaminant. nih.gov
Fish: BPA exposure in fish can lead to a variety of adverse effects. It has been shown to inhibit gonadal growth, induce the production of the egg yolk precursor protein vitellogenin in males, cause embryonic deformities, and lead to intersex conditions. waterquality.gov.au Studies have shown that environmentally relevant concentrations can reduce sperm density and mobility in brown trout (Salmo trutta) and decrease sperm production in fathead minnows (Pimephales promelas). nih.gov In carp (B13450389) (Cyprinus carpio), a two-week exposure to 1 µg/L caused alterations in male gonad structure. nih.gov
Crustaceans and Daphnia magna: Invertebrates are also affected by BPA. Effects reported include developmental inhibition, delayed larval emergence, and altered sex ratios. waterquality.gov.au BPA is acutely toxic to aquatic organisms, with effects on growth and development observed. waterquality.gov.autandfonline.com
Reproductive Toxicity in Wildlife
As an endocrine disruptor, BPA's most significant impacts on wildlife are often related to reproduction. nih.govwaterquality.gov.au
Low-level exposure, especially during sensitive life stages, can cause permanent changes in hormonal, developmental, or reproductive functions. waterquality.gov.au In fish, exposure to concentrations as low as 2 and 5 µg/L has been shown to cause delayed ovulation or a complete lack of ovulation, respectively. unibo.it Multigenerational effects have also been documented; a laboratory study found that fish exposed to BPA passed on adverse reproductive effects, such as reduced fertilization rates and increased embryo mortality, to their offspring for up to three generations, even when subsequent generations were not directly exposed. usgs.gov
Endocrine Disruption in Non-Human Species
This compound (BPA) is a well-documented endocrine-disrupting chemical (EDC) that exerts a wide range of effects on the endocrine systems of non-human species. unibo.it As a xenoestrogen, BPA can mimic the natural hormone estrogen, leading to disruptions in hormonal signaling, development, and reproduction across various wildlife populations. nih.gov Its ability to interfere with estrogen, androgen, and thyroid hormone pathways has been observed in numerous animal studies, raising concerns about its impact on ecosystem health. unibo.itnih.gov
Reproductive and Developmental Effects:
The reproductive systems of many non-human species are particularly vulnerable to the endocrine-disrupting properties of BPA. In aquatic environments, fish populations have shown significant adverse effects. Studies on fish have demonstrated that exposure to environmentally relevant concentrations of BPA can lead to altered sex ratios, with a higher proportion of females observed in some species. nih.gov Male fish exposed to BPA have exhibited reduced sperm quality and motility, decreased sperm production, and in some cases, the development of intersex characteristics, where both male and female tissues are present in the gonads. nih.govmdpi.com In female fish, BPA exposure has been linked to decreased egg production and quality, as well as delayed or inhibited ovulation. nih.gov Furthermore, research has indicated that the reproductive impairments caused by BPA can be passed down to subsequent generations, even if those offspring are not directly exposed to the chemical, highlighting the potential for transgenerational effects. researchgate.netdergipark.org.tr
Amphibians and reptiles are also susceptible to the endocrine-disrupting effects of BPA. In certain frog species, exposure to BPA has been associated with an increase in the number of females, suggesting an alteration of sex determination or differentiation. nih.gov Similarly, in turtles with temperature-dependent sex determination, BPA has been shown to override the influence of temperature, leading to the development of female characteristics in individuals that would otherwise have developed as males. nih.gov
In mammals, studies on rodents have revealed a range of reproductive and developmental problems following BPA exposure. Female rats exposed to BPA have shown irregular estrous cycles, anovulation (lack of ovulation), and reduced fertility. epa.gov In utero exposure has been linked to developmental changes in the reproductive tract and mammary glands. bohrium.com Male rodents exposed to BPA have demonstrated decreased testosterone (B1683101) production, impaired sperm quality, and increased sperm DNA damage. biorxiv.org Behavioral changes, such as reduced maternal care, have also been observed in rodents exposed to BPA. biorxiv.org
Thyroid and Neuroendocrine Disruption:
Beyond its effects on the reproductive system, BPA can also disrupt the thyroid hormone system in non-human species. The thyroid system is crucial for regulating metabolism, growth, and development. Studies in pregnant sheep have shown that exposure to BPA can lead to a decrease in circulating thyroid hormone levels in both the mothers and their newborn lambs. researchgate.net In rats, BPA has been found to alter thyroid hormone homeostasis, with studies showing both increases and decreases in thyroid hormone levels depending on the dose and timing of exposure. pagepressjournals.orgresearchgate.net
The following table summarizes some of the key research findings on the endocrine-disrupting effects of this compound in various non-human species:
| Species Category | Species Example | Observed Endocrine-Disrupting Effects |
| Fish | Medaka (Oryzias latipes) | Transgenerational reproductive impairment, including reduced fertilization rates in F2 and F3 generations. researchgate.net |
| Zebrafish (Danio rerio) | Altered gonad development and gamete quality. unibo.it | |
| Goldfish (Carassius auratus) | Decreased sperm motility. unibo.it | |
| Brown Trout (Salmo trutta) | Reduced sperm quality and delayed or inhibited ovulation. nih.gov | |
| Fathead Minnow (Pimephales promelas) | Alterations in germ cell development and reduced sperm production. nih.gov | |
| Amphibians | Frog species | Skewed sex ratios with a higher number of females. nih.gov |
| Reptiles | Painted Turtle (Chrysemys picta) | Sex reversal in males, overriding temperature-dependent sex determination. nih.gov |
| Mammals | Rat (Rattus norvegicus) | Irregular estrous cycles, anovulation, infertility, and decreased testosterone production. epa.govbiorxiv.org |
| Mouse (Mus musculus) | Increased anxiety-like behaviors and reduced maternal care. biorxiv.org | |
| Sheep (Ovis aries) | Disruption of thyroid function in pregnant ewes and their newborns, characterized by decreased thyroxine levels. researchgate.net |
Bioaccumulation and Biomagnification in Food Webs
The potential for a chemical to accumulate in organisms and magnify through the food web is a critical aspect of its environmental risk assessment. Bioaccumulation refers to the buildup of a substance in an organism from all sources, including water, food, and sediment. Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain.
Bioaccumulation Potential of this compound:
This compound is generally considered to have a low potential for bioaccumulation in aquatic organisms. unibo.it This is largely attributed to its relatively rapid metabolism and excretion by many species. unibo.it The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water alone, is a key indicator of bioaccumulation potential. A mean BCF of 71.85 has been reported for BPA, which is significantly below the regulatory thresholds that typically trigger concern for bioaccumulation (e.g., a BCF of 1000 set by the U.S. Environmental Protection Agency). unibo.it
Trophic Transfer and Biomagnification:
The question of whether BPA biomagnifies in food webs is complex, with evidence suggesting that trophic transfer (the movement of a substance from one trophic level to the next) does occur, but significant biomagnification is not a widespread phenomenon. mdpi.com
Several studies have demonstrated the trophic transfer of BPA at lower levels of the food web. For example, BPA has been shown to accumulate in phytoplankton and then transfer to zooplankton that consume them. mdpi.com Similarly, a study investigating the transfer from the green alga Chlorella pyrenoidosa to the rotifer Brachionus calyciflorus found evidence of biomagnification of BPA-related residues. dergipark.org.trbiorxiv.org
However, when examining entire aquatic food webs, the evidence for biomagnification of BPA is limited. A study conducted in Taihu Lake, China, which analyzed a range of aquatic organisms from different trophic levels, did not find evidence of BPA biomagnification. bohrium.comresearchgate.net Interestingly, the same study found that some BPA analogues, such as bisphenol AF (BPAF), bisphenol C (BPC), and bisphenol Z (BPZ), did exhibit the potential to biomagnify in the food web. bohrium.com This suggests that while BPA itself may not pose a significant biomagnification risk, its substitutes might.
Some research has suggested that carnivorous fish, being at a higher trophic level, may accumulate more BPA than fish at lower trophic levels, which could be indicative of some degree of biomagnification. However, the rapid metabolism of BPA in most vertebrate species likely prevents significant magnification up the food chain. nih.gov
The following table presents a summary of bioconcentration factors for this compound in various aquatic organisms:
| Organism Category | Species | Bioconcentration Factor (BCF) |
| Algae | Green Alga (Chlorella pyrenoidosa) | 106 mL/g (dry weight) |
| Invertebrates | Rotifer (Brachionus calyciflorus) | Biomagnification observed from algae |
| Zooplankton (Artemia sp., Brachionus sp) | Accumulation from phytoplankton | |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | 3.5 - 5.5 |
| Various species (from Greater Pittsburgh area) | 0.7 - 143 | |
| Zebrafish (Danio rerio) | 1.44 - 643 (embryo, varies with concentration and duration) |
Human Exposure Assessment and Biomonitoring of Bisphenol a
Primary Routes of Human Exposure
Humans are exposed to Bisphenol A through various pathways, including diet, skin contact, inhalation, and specific occupational or medical contexts. nih.govnih.gov
The principal route of BPA exposure for the general population is through diet. europa.euwikipedia.org BPA can migrate from food contact materials, such as polycarbonate containers and the epoxy resin linings of metal food and beverage cans, into the food and drinks they contain. ifst.orgeuropa.eu This leaching process can be accelerated by heating or contact with acidic or fatty foods. nih.govwikipedia.org
Canned food has been identified as a major contributor to dietary BPA exposure. europa.euifst.org Studies have shown significantly higher concentrations of BPA in canned foods compared to their fresh or frozen counterparts. For example, one analysis found that the average BPA content in canned foods was approximately 40.3 µg/kg, whereas it was only 0.46 µg/kg in non-canned foods. researchgate.net Similarly, research in Belgium estimated that the daily intake of BPA from canned foods and beverages for an adult was 1.05 µ g/day . researchgate.net
| Food Category | BPA Concentration Range (µg/kg or µg/L) | Source Type |
|---|---|---|
| Canned Fruits and Vegetables | 3.6–267 | Canned nih.gov |
| Canned Soft Drinks | 0.033–3.9 | Canned nih.gov |
| Milk | 1.33–175 | Varied Packaging nih.gov |
| Canned Meat Products | Mean of 1.5 ng/g (American samples) to 100.3 μg/kg (European samples) | Canned researchgate.net |
| Non-Canned Foods | Average of 0.46 µg/kg | Non-Canned researchgate.net |
A significant non-dietary source of BPA exposure is through dermal absorption from handling thermal paper, which is commonly used for receipts from cash registers and credit card terminals. europa.eursc.org BPA is used as a color developer in these papers and can be present in a free, unbound form, which readily transfers to the skin upon contact. foodpackagingforum.org
Studies have demonstrated that handling thermal paper can lead to a substantial increase in BPA levels in the body. acs.org The amount of BPA absorbed can be influenced by factors such as the duration of contact, the surface area of the skin involved, and the use of products like hand sanitizers, which can enhance skin penetration. foodpackagingforum.orgnih.gov One study estimated that for the general population, the daily intake from handling thermal receipts could range from 0.00000184 µg/kg/day to 0.000445 µg/kg/day, while for cashiers with occupational exposure, it could be significantly higher. rsc.org A 2020 ban on the use of BPA in thermal paper in the European Union may have reduced this exposure route in that region. europa.eu
Inhalation of indoor dust contaminated with BPA is another potential route of exposure, although it is generally considered a minor pathway for the general population compared to dietary intake. europa.eunih.gov BPA can be present in household dust due to its release from various consumer products made with polycarbonate plastics or epoxy resins. researchgate.net
Research has estimated that for toddlers (1.5–5 years), the exposure to BPA through dust inhalation is between 0.23 and 0.42 ng/kg of body weight per day. nih.gov Another study suggested that exposure from dust could account for less than 5% of the total BPA exposure. researchgate.net
Individuals working in facilities that manufacture BPA or use it to produce polycarbonate plastics and epoxy resins can experience significantly higher levels of exposure than the general population. factsaboutbpa.orgfoodpackagingforum.org The primary routes for occupational exposure are the inhalation of BPA-containing dust and direct dermal contact. factsaboutbpa.orgcdc.gov
Biomonitoring studies have confirmed elevated BPA levels in workers. A study by the U.S. National Institute for Occupational Safety and Health (NIOSH) found that workers in manufacturing plants had urinary BPA levels approximately 70 times higher on average than adults in the general U.S. population. cdc.gov In some cases, workers' urinary BPA concentrations were more than 1,000 times higher than those of the general population. foodpackagingforum.org Tasks associated with increased exposure include handling bags of raw BPA and taking quality control samples. cdc.gov
| Population | Urinary BPA Level (Geometric Mean, creatinine-adjusted) | Fold Difference |
|---|---|---|
| General U.S. Population | 1.27 µg/g | - |
| U.S. Manufacturing Workers | ~89 µg/g (Approx. 70x higher) | ~70x |
| Paint Manufacturing Workers (Finland) | Up to 100–170 µg/L | Variable |
| Thermal Paper Manufacturing Workers (Finland) | Median of 130–250 µg/L | Variable |
Exposure to BPA can also occur through certain medical and dental applications. europa.eunih.gov Polycarbonate plastics are used in various medical devices, such as incubators, hemodialyzers, and tubing, from which BPA can potentially leach. nih.goveuropa.eu Parenteral routes of exposure, such as intravenous administration, can result in 100% systemic bioavailability of BPA. europa.eu
In dentistry, BPA derivatives like this compound glycidyl (B131873) dimethacrylate (Bis-GMA) are used in composite resins and dental sealants. nih.govnih.gov Trace amounts of unreacted BPA can be released from these materials, particularly within the first 24 hours after placement, through the enzymatic action of saliva. mssm.edufdiworlddental.org Studies have shown a temporary increase in urinary BPA concentrations following dental treatments with these materials, which typically return to baseline levels within 14 days. nih.gov
Biomonitoring Methodologies and Findings
Biomonitoring involves measuring a chemical or its metabolites in human specimens like urine, blood, or hair to assess exposure. dphen1.comnih.gov Due to BPA's rapid metabolism and excretion, with a half-life of less than 24 hours, urine is considered the most suitable medium for assessing recent exposure. dphen1.comiiab.menih.gov
Advanced analytical techniques, primarily mass spectrometry-based methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are favored for their high sensitivity and specificity in detecting the low concentrations of BPA typically found in biological samples. dphen1.comnih.gov
Numerous biomonitoring studies have demonstrated that BPA exposure is ubiquitous in the human population. nih.govnih.gov Data from the U.S. National Health and Nutrition Examination Survey (NHANES) consistently show detectable levels of BPA in the urine of over 90% of the U.S. population. iiab.meepa.gov These findings indicate widespread and continuous exposure. epa.gov
Biomonitoring data has also revealed differences in exposure levels across age groups. Children generally exhibit higher urinary BPA concentrations compared to adolescents and adults, which may be due to differences in metabolism, behavior, and diet. epa.govepa.gov
| Survey Period | Population Group | Median Concentration (µg/L) | 95th Percentile Concentration (µg/L) |
|---|---|---|---|
| 2003–2004 | Children (6-17 years) | 4 | 16 |
| 2009–2010 | Total Population (≥6 years) | 2 | 10 |
| 2009–2010 | Children (6-17 years) | 2 | 10 |
| 2015–2016 | Children (6-17 years) | 1 | N/A |
Detection in Human Biological Fluids (Urine, Blood, Plasma, Breast Milk, Saliva)
Biomonitoring studies have overwhelmingly detected BPA in a variety of human biological fluids, indicating that human exposure is ubiquitous. nih.govnih.govresearchgate.netwiley.com
Urine: Urine is the most common matrix for assessing BPA exposure due to the rapid metabolism and excretion of the compound. nih.gov The majority of BPA in urine is in its conjugated form, which is biologically inactive. epa.gov However, the presence of total BPA (both free and conjugated) reflects recent exposure to the parent compound. epa.gov Studies have shown that BPA is detectable in the urine of over 90% of the U.S. population. epa.govcenter4research.org Urinary concentrations can vary significantly within a single day and between individuals, reflecting the episodic nature of exposure from dietary and other sources. nih.gov
Blood and Plasma: Unconjugated, biologically active BPA is routinely detected in human blood and serum, typically in the nanogram per milliliter (ng/mL) range. nih.govnih.govresearchgate.netproquest.com One study analyzing 121 whole blood samples found a mean BPA concentration of 0.88 ng/mL, while in 115 serum samples, the mean concentration was 0.53 ng/mL. researchgate.net Other research has reported serum concentrations ranging from 0.2 to 20 ng/mL. researchgate.net
Breast Milk: As a lipophilic compound, BPA can accumulate in breast milk, leading to potential exposure for nursing infants. center4research.orgnih.gov Studies have detected free BPA in the majority of breast milk samples analyzed. usc.edunih.gov One study in a Turkish population reported a median free BPA concentration of 0.63 µg/L in breast milk. nih.govjcrpe.org Another study of U.S. women found free BPA in 62% of milk samples, with concentrations ranging from less than 0.22 to 10.8 ng/mL and a median of 0.68 ng/mL. usc.edu
Saliva: Saliva serves as a noninvasive medium for detecting recent oral exposure to BPA. nih.govdphen1.com Research has demonstrated that BPA can be detected in saliva following ingestion of canned foods, which are a known source of BPA due to the epoxy resins used in can linings. dphen1.com
| Biological Fluid | Form of BPA Detected | Concentration Range / Mean / Median | Detection Frequency | Source(s) |
|---|---|---|---|---|
| Urine | Total (Free + Conjugated) | Median concentrations have ranged from 1 to 4 µg/L in various populations and time periods. | >90% in the U.S. population. | epa.govepa.gov |
| Blood (Whole) | Unconjugated | Mean: 0.88 ng/mL | Detected in 121/121 samples in one study. | researchgate.net |
| Serum/Plasma | Unconjugated | Range: 0.2 to 20 ng/mL; Mean: 0.53 ng/mL | Routinely detected. | researchgate.netresearchgate.net |
| Breast Milk | Free (Unconjugated) | Range: <0.22 to 10.8 ng/mL; Median: ~0.63-0.68 ng/mL | Detected in 62-80% of samples. | nih.govusc.edunih.gov |
| Saliva | Unconjugated | Detectable at parts-per-trillion (pg/mL) levels. | Detectable after oral exposure. | nih.govdphen1.com |
Tissue Biomonitoring
In addition to biological fluids, BPA has been detected in various human tissues. The presence of BPA in tissues indicates that despite its rapid metabolism, some level of distribution and accumulation in the body occurs. nih.gov Biomonitoring studies have identified BPA in adipose tissue, placenta, and amniotic fluid, suggesting potential for fetal exposure. researchgate.netcenter4research.org The detection of BPA in fetal tissues and placenta indicates that it can cross the placental barrier. ser.nlresearchgate.netdphen1.com
Temporal Trends in Exposure Levels
Studies examining BPA exposure over time have indicated a general downward trend in urinary concentrations in some regions. nih.gov In the United States, data from the National Health and Nutrition Examination Survey (NHANES) showed that the median concentration of BPA in urine among women aged 16 to 49 decreased from 3 µg/L in 2003-2004 to 1 µg/L in 2015-2016. epa.gov A similar decreasing trend was observed in children aged 6 to 17, with median concentrations falling from 4 µg/L in 2003-2004 to 1 µg/L in 2015-2016. epa.gov
In contrast, a study of Japanese women from 1993 to 2016 also noted a distinct downward trend in urinary BPA concentrations, particularly after 2009. nih.gov However, this study also observed a concurrent increase in the detection of other bisphenols like bisphenol F and bisphenol E, suggesting a replacement of BPA with its analogs in consumer products. nih.gov While BPA levels in certain canned goods like fish and soups have significantly decreased over time, other products such as evaporated milk and luncheon meats have not shown a similar trend. tandfonline.com
| Population Group | 2003-2004 | 2015-2016 | Source(s) |
|---|---|---|---|
| Women (ages 16-49) | 3 µg/L | 1 µg/L | epa.gov |
| Children (ages 6-17) | 4 µg/L | 1 µg/L | epa.gov |
Age-Specific Exposure Profiles (e.g., infants, children, adults)
Biomonitoring data consistently show that infants and children have higher estimated daily intakes and urinary levels of BPA compared to adults. center4research.orgepa.govmdpi.com This is attributed to factors such as higher food consumption per kilogram of body weight, unique dietary sources (e.g., formula, breast milk), and different metabolic capacities. center4research.orgnih.gov
A study of Italian children found that those aged 4-6 years had higher creatinine-adjusted urinary BPA concentrations than children aged 7-10 and 11-14 years. mdpi.com Data from the U.S. also indicates that children generally have the highest measured levels of urinary BPA. epa.gov Newborns can be exposed to BPA prenatally through the mother and postnatally through breast milk or contact with medical devices in neonatal intensive care units. center4research.org While infants may have higher exposure, some studies suggest they are capable of metabolizing and excreting BPA from their bodies within a few days. center4research.org In adults, blood concentrations of BPA are predicted to be very low, in the picogram per milliliter (pg/mL) range, even with high external exposure. nih.gov
Toxicokinetics and Metabolism in Humans
Toxicokinetics describes the absorption, distribution, metabolism, and excretion of a chemical by the body. In humans, BPA is generally characterized by rapid absorption and extensive metabolism. fda.gov
Absorption and Distribution
Following oral ingestion, the primary route of human exposure, BPA is rapidly and almost completely absorbed from the gastrointestinal tract. ser.nloup.com Studies have shown that 84-97% of an administered oral dose of BPA is absorbed. oup.com After absorption, BPA is quickly removed from the blood, primarily through first-pass metabolism in the liver. ser.nlfda.gov
Despite this rapid metabolism, studies have detected unconjugated BPA in blood, which suggests that a fraction of the absorbed dose is distributed systemically before it can be metabolized. nih.gov Following oral administration of deuterated BPA to human volunteers, unconjugated BPA appeared in serum within 5-20 minutes. nih.gov BPA has been shown to cross the placenta, leading to fetal exposure. ser.nlresearchgate.net Dermal absorption is another potential route of exposure, though it is considered less significant than oral intake. ser.nl Dermal exposure may lead to a longer systemic presence of unconjugated BPA because it bypasses the immediate first-pass metabolism in the liver. researchgate.net
Hepatic Metabolism and Glucuronidation
The main metabolic pathway for BPA in humans is conjugation, primarily through glucuronidation, which occurs predominantly in the liver. researchgate.netnih.govtandfonline.com This process is mediated by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov Glucuronidation converts the biologically active, lipophilic BPA into a more water-soluble and inactive metabolite, BPA-glucuronide, which can be efficiently excreted in the urine. researchgate.nettandfonline.com
Several UGT isoforms are capable of glucuronidating BPA, with UGT2B15 identified as the main catalyst in the human liver at lower concentrations. nih.gov At higher concentrations, UGT1A9 also contributes significantly to this metabolic process. nih.gov The efficiency of BPA glucuronidation can vary between individuals. nih.gov While the liver is the primary site, some metabolism also occurs in the intestines. researchgate.netnih.gov However, the rate of BPA glucuronidation in the intestines is substantially lower than in the liver. nih.govnih.gov A smaller portion of BPA may also be metabolized through sulfation. researchgate.net
| Enzyme Family | Primary Isoform(s) | Function | Location | Source(s) |
|---|---|---|---|---|
| UDP-glucuronosyltransferases (UGTs) | UGT2B15, UGT1A9 | Catalyzes the conjugation of BPA with glucuronic acid (Glucuronidation). | Primarily Liver, also Intestines. | nih.gov |
Elimination Half-Life
The elimination half-life of a compound is a critical pharmacokinetic parameter that describes the time required for its concentration in the body to be reduced by half. For this compound (BPA), the elimination half-life in humans has been shown to vary depending on the route of exposure.
Studies involving oral administration of deuterated BPA (d6-BPA) have demonstrated a relatively short half-life. In one such study, the terminal elimination half-life for total d6-BPA was found to be 6.4 ± 2.0 hours, and for unconjugated d6-BPA, it was 6.2 ± 2.6 hours. nih.gov Another study reported a urinary elimination half-life of 5.4 hours after oral administration. nih.gov These findings suggest that when ingested, BPA is processed and cleared from the bloodstream relatively quickly. wikipedia.org
In contrast, dermal exposure to BPA results in a significantly longer apparent elimination half-life. Research where d6-BPA was administered to human subjects through the skin reported elimination half-lives of 17.9 ± 4.88 hours for total d6-BPA and 14.8 ± 4.06 hours for free (unconjugated) d6-BPA. epa.gov Another study on dermal exposure found similar results, with terminal half-lives of 21.4 ± 9.81 hours for total d6-BPA and 17.6 ± 7.69 hours for free d6-BPA. researchgate.net The prolonged half-life following skin contact is thought to be due to the kinetics of absorption and release from the dermal compartment. researchgate.net
Table 1: Elimination Half-Life of this compound in Humans Following Different Exposure Routes
| Exposure Route | Form of BPA | Elimination Half-Life (Hours) | Source |
| Oral | Total d6-BPA | 6.4 ± 2.0 | nih.gov |
| Oral | Unconjugated d6-BPA | 6.2 ± 2.6 | nih.gov |
| Oral | (Urinary Elimination) | 5.4 | nih.gov |
| Dermal | Total d6-BPA | 17.9 ± 4.88 | epa.gov |
| Dermal | Free d6-BPA | 14.8 ± 4.06 | epa.gov |
| Dermal | Total d6-BPA | 21.4 ± 9.81 | researchgate.net |
| Dermal | Free d6-BPA | 17.6 ± 7.69 | researchgate.net |
Unconjugated vs. Conjugated this compound Detection
In the human body, this compound undergoes metabolism, primarily in the liver and intestines, where it is converted into more water-soluble compounds that can be easily excreted. wikipedia.org This process, mainly through glucuronidation and sulfation, results in the formation of BPA conjugates, such as BPA glucuronide. wikipedia.orgresearchgate.net The original, unmetabolized form is referred to as unconjugated or "free" BPA. Biomonitoring studies routinely measure both forms in human samples like urine and blood to assess exposure.
The detection of both unconjugated and conjugated BPA is a key aspect of human biomonitoring. While toxicokinetic studies have suggested that orally ingested BPA is almost completely conjugated, numerous biomonitoring studies have consistently detected unconjugated BPA in blood and urine samples. nih.govnih.gov The presence of unconjugated BPA in urine suggests that the first-pass metabolism of orally administered BPA may not be complete, that BPA may enter the body through routes that bypass this initial metabolism, or that BPA metabolites can be deconjugated within the body. nih.gov
Generally, concentrations of conjugated BPA found in human samples are higher than those of the unconjugated form. researchgate.net For example, in blood, conjugated BPA levels are often found to be higher than unconjugated BPA, though both are typically in the nanogram per milliliter range. researchgate.netnih.gov Similarly, in urine, conjugated forms like BPA glucuronide are routinely detected. nih.gov The ratio of free to total BPA can vary significantly depending on the route of exposure. Following dermal exposure, the ratio of free to total BPA in the blood is notably higher compared to oral exposure. epa.govresearchgate.net This is a critical finding, as unconjugated BPA is considered the biologically active form of the compound. confex.com
The widespread detection of BPA metabolites in urine, with some studies finding BPA in over 90% of samples, indicates that human exposure is regular and continuous, given the compound's short half-life. epa.gov The analytical methods used for detection are highly sensitive, with techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) being considered the "gold standard". nih.gov
Table 2: Summary of Unconjugated vs. Conjugated this compound Detection in Humans
| Analyte | Biological Matrix | Typical Findings | Significance |
| Unconjugated (Free) BPA | Blood, Urine | Routinely detected, typically at lower concentrations than conjugated forms. nih.govnih.gov | Represents the biologically active form of BPA. confex.com Its presence suggests incomplete metabolism or non-oral exposure routes. nih.gov |
| Conjugated BPA (e.g., BPA Glucuronide) | Blood, Urine | Routinely detected, typically at higher concentrations than unconjugated BPA. researchgate.net | Indicates the body is metabolizing and preparing BPA for excretion. wikipedia.org Used as a primary biomarker for assessing total BPA exposure. confex.com |
| Free:Total BPA Ratio | Blood | Higher following dermal exposure compared to oral exposure. epa.govresearchgate.net | Highlights differences in pharmacokinetics based on the route of exposure. epa.gov |
Analytical Methodologies for Bisphenol a Quantification
Sample Preparation Strategies
Effective sample preparation is a critical prerequisite for the accurate quantification of bisphenol A, serving to isolate the analyte from complex matrices, eliminate interferences, and enhance its concentration to detectable levels. The selection of an appropriate strategy is contingent upon the sample type, the expected concentration of BPA, and the analytical technique to be employed.
Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Stir Bar Sorptive Extraction)
A variety of extraction techniques are utilized to isolate BPA from diverse sample matrices. pocketdentistry.com
Solid-Phase Extraction (SPE) is a widely adopted method for the isolation and preconcentration of BPA from liquid samples such as water, beverages, and biological fluids. pocketdentistry.comsigmaaldrich.com This technique involves passing the sample through a solid sorbent material packed in a cartridge, which retains the analyte. Subsequently, the BPA is eluted using a small volume of an organic solvent. sigmaaldrich.com Common sorbents for BPA extraction include octadecyl (C18) and octyl-silica (C8) materials. semanticscholar.org SPE offers several advantages, including high recovery rates, good reproducibility, and the ability to process large sample volumes, thereby achieving significant concentration factors. sigmaaldrich.comresearchgate.net
Liquid-Liquid Extraction (LLE) is a traditional method used for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. pocketdentistry.com For BPA analysis, LLE with solvents like dichloromethane (B109758) has been employed. pocketdentistry.com While effective, LLE can be labor-intensive and may require large volumes of organic solvents. nih.gov
Stir Bar Sorptive Extraction (SBSE) is a more recent technique that utilizes a magnetic stir bar coated with a sorbent material, most commonly polydimethylsiloxane (B3030410) (PDMS). pocketdentistry.comnih.gov The stir bar is introduced into the sample and stirred for a specific period, during which the BPA partitions into the sorbent coating. The stir bar is then removed, and the analyte is thermally desorbed for analysis, typically by gas chromatography. SBSE is a solventless technique that offers high enrichment factors.
Interactive Table: Comparison of Extraction Techniques for this compound
| Technique | Principle | Common Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample | Water, beverages, biological fluids | High recovery, good reproducibility, high concentration factor | Can be costly, potential for sorbent variability |
| Liquid-Liquid Extraction (LLE) | Differential solubility in two immiscible liquids | Aqueous samples | Simple, well-established | Labor-intensive, requires large solvent volumes |
Purification and Concentration Methods
Following extraction, purification and concentration steps are often necessary to remove co-extracted interfering compounds and to increase the analyte concentration to a level suitable for instrumental analysis. pocketdentistry.com These pretreatment methods are essential for improving detection and quantification limits, minimizing matrix effects, and prolonging the lifespan of the analytical column. pocketdentistry.com
Purification, often referred to as "clean-up," can be achieved through various means, including additional SPE steps with different sorbents or solvent washes. The goal is to selectively remove substances that may interfere with the chromatographic separation or mass spectrometric detection of BPA.
Concentration is typically accomplished by evaporating the solvent from the eluate obtained after extraction. This is commonly performed under a gentle stream of nitrogen gas to reduce the final volume, thereby increasing the concentration of BPA. dphen1.com For instance, a sample can be concentrated five-fold, significantly enhancing the sensitivity of the subsequent analysis. sigmaaldrich.com
Derivatization Procedures
Derivatization is a chemical modification process employed to convert an analyte into a substance that is more amenable to a specific analytical technique, particularly gas chromatography. researchgate.net For BPA, which contains polar phenolic groups, derivatization is often necessary to increase its volatility and thermal stability, preventing peak broadening and adsorption within the GC system. dphen1.comacs.org
A common derivatization method for BPA is silylation , which involves reacting the hydroxyl groups of BPA with a silylating agent. acs.orgresearchgate.net One of the most frequently used reagents for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like 1% trimethylchlorosilane (TMCS). dphen1.comacs.orgresearchgate.net This reaction replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, forming a less polar and more volatile derivative. dphen1.com The derivatization reaction is typically carried out by heating the sample extract with the silylating reagent. dphen1.comresearchgate.net For example, a procedure may involve heating the residue with BSTFA at 80°C for 30 minutes. researchgate.net
Another derivatization approach involves reaction with pyridine-3-sulfonyl chloride, which has been shown to enhance the detection of bisphenols by electrospray ionization mass spectrometry. nih.gov The choice of derivatization reagent and reaction conditions can significantly impact the sensitivity of the analysis. researchgate.net
Chromatographic and Spectrometric Techniques
The quantification of this compound at trace levels requires highly sensitive and selective analytical techniques. The coupling of chromatographic separation with mass spectrometric detection has become the gold standard for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the determination of BPA in a variety of complex matrices. nih.govnih.govsciex.com This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. eag.com
In LC-MS/MS analysis, the sample extract is first injected into an HPLC system, where BPA is separated from other components on a chromatographic column, typically a C18 column. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, usually by electrospray ionization (ESI). nih.gov The precursor ion corresponding to BPA is selected and fragmented, and specific product ions are monitored for quantification. thermofisher.com This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and reduces background noise, allowing for very low detection limits. nih.gov
LC-MS/MS methods for BPA have been developed with run times as short as eight minutes, making them suitable for high-throughput analysis. sciex.comrestek.com The technique has demonstrated good linearity, with coefficients of determination (R²) often exceeding 0.99. nih.gov The limits of detection (LOD) and quantification (LOQ) for BPA using LC-MS/MS are typically in the low microgram per kilogram (µg/kg) or nanogram per milliliter (ng/mL) range. nih.govsciex.com
Interactive Table: Key Parameters in LC-MS/MS Analysis of this compound
| Parameter | Typical Conditions/Values | Significance |
|---|---|---|
| Chromatographic Column | C18, Biphenyl | Separation of BPA from matrix components |
| Mobile Phase | Water and Methanol or Acetonitrile with additives like formic acid | Elution of BPA from the column |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode | Generation of ions for mass analysis |
| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |
| Limit of Detection (LOD) | 0.29 to 0.40 µg/kg in paper nih.gov | The lowest concentration that can be reliably detected |
| Limit of Quantification (LOQ) | 1.09 to 1.32 µg/kg in paper nih.gov; 0.1 ng/mL for BPA in plasma sciex.com | The lowest concentration that can be accurately quantified |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another highly effective technique for the quantification of BPA, particularly after derivatization. researchgate.netagriculturejournals.cz It offers high sensitivity and selectivity, making it suitable for trace-level analysis in complex samples. researchgate.netcontractlaboratory.com
In this method, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). agriculturejournals.cz The resulting mass spectrum, which provides a unique fragmentation pattern for the derivatized BPA, is used for identification and quantification. dphen1.com Selected ion monitoring (SIM) is often employed to enhance sensitivity by monitoring only the characteristic ions of the target analyte. researchgate.netagriculturejournals.cz
The use of derivatization is a key step in GC-MS analysis of BPA, as it improves the chromatographic properties of the compound. dphen1.com The choice of derivatizing agent can significantly affect the detection limits. For instance, derivatization with BSTFA has been shown to yield lower detection limits compared to other reagents. researchgate.net GC-MS methods have been successfully applied to determine BPA in various matrices, including food can extracts and water samples. researchgate.netagriculturejournals.cz
Liquid Chromatography with Fluorescence Detection
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a sensitive and cost-effective method for the quantitative analysis of this compound (BPA) in various complex matrices. nih.govmdpi.com This technique leverages the native fluorescence of the BPA molecule, which contains phenolic rings, to achieve high selectivity and low detection limits. mdpi.comnih.gov The determination of BPA by HPLC-FLD is a widely applied analytical approach, suitable for monitoring BPA levels in samples such as canned vegetables, human urine, breast milk, and amniotic fluid. nih.govmdpi.comnih.gov
The principle of HPLC-FLD involves the separation of BPA from other components in a sample extract using a liquid chromatography column. Following separation, the eluent passes through a fluorescence detector. The detector irradiates the sample with a specific excitation wavelength of light, causing the BPA molecules to fluoresce. The emitted light, at a longer wavelength, is then measured. The intensity of this fluorescence is directly proportional to the concentration of BPA in the sample. nih.gov Optimization of detection conditions, such as excitation and emission wavelengths, is crucial for maximizing sensitivity. For BPA, typical excitation wavelengths are set around 225-240 nm, with an emission wavelength optimal at approximately 300 nm. nih.gov
Validation studies have demonstrated the reliability of HPLC-FLD for BPA quantification. Key performance metrics such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery rates are established to ensure the method's accuracy and precision. mdpi.comnih.gov For instance, a method developed for canned vegetables showed excellent linearity over a range of 0.01 to 0.25 mg/L, with an LOD of 0.005 mg/kg and a LOQ of 0.01 mg/kg. mdpi.com In biological matrices like human breast milk and amniotic fluid, HPLC-FLD has achieved LOQs as low as 1.4 ng/mL and 6.17 ng/mL, respectively, demonstrating its suitability for biomonitoring studies. nih.govnih.gov Despite being less common than mass spectrometry, HPLC-FLD serves as a robust and more accessible alternative for the sensitive determination of BPA. nih.govresearchgate.net
| Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
|---|---|---|---|---|
| Canned Vegetables | 0.005 mg/kg | 0.01 mg/kg | 72-90% | mdpi.com |
| Human Urine | - | 11.42–22.35 ng/mL | 74.3–86.5% | nih.gov |
| Human Breast Milk | 0.5–2.1 ng/mL | 1.4–6.3 ng/mL | 67–110% | nih.gov |
| Human Breast Milk | 0.6 µg/L | 1.8 µg/L | 65-82% | dphen1.com |
| Amniotic Fluid | - | 6.17–22.72 ng/mL | 80.9–115.9% | nih.gov |
Electrochemical Detection Methods
Electrochemical sensors offer a compelling alternative to traditional chromatographic methods for this compound (BPA) detection due to their high sensitivity, rapid response time, low cost, and potential for miniaturization and on-site analysis. nih.govbio-conferences.org These methods are based on the electrochemical oxidation of the phenolic hydroxyl groups in the BPA molecule at an electrode surface. nih.gov The resulting current is proportional to the BPA concentration, allowing for its quantification. nih.gov
A variety of electrochemical techniques are employed for BPA analysis, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), square wave voltammetry (SWV), and constant potential amperometry (CPA). mdpi.com DPV is frequently used for its ability to provide high sensitivity and discriminate against background currents. nih.govmdpi.com The performance of these sensors is highly dependent on the electrode material. While bare electrodes can detect BPA, their sensitivity and selectivity are often limited. To overcome this, chemically modified electrodes are widely developed to enhance the electrochemical response. nih.gov
Modifications often involve the use of nanomaterials, which provide a larger electroactive surface area and can have electrocatalytic properties. nih.govmdpi.com Materials such as multi-walled carbon nanotubes (MWCNTs), graphene, and gold nanoparticles (AuNPs) are commonly used to modify glassy carbon electrodes (GCEs) or screen-printed electrodes (SPEs). nih.govmdpi.com For example, a GCE modified with a composite of MWCNTs and AuNPs demonstrated a low detection limit of 4 nM for BPA. nih.gov Similarly, a sensor based on a GCE modified with reduced graphene oxide-silver/poly-L-lysine nanocomposites achieved a detection limit of 0.54 µM. nih.gov These modifications not only improve sensitivity but can also enhance selectivity, allowing for the detection of BPA in the presence of common interfering substances. nih.gov
| Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| MWCNT and AuNP composite on GCE | DPV | 0.01 to 0.7 µM | 4 nM | nih.gov |
| SWCNT/β-cyclodextrin on GCE | - | - | 1.0 nM | nih.gov |
| Vertically ordered mesoporous silica-nanochannel film (VMSF) on p-GCE | DPV | 50 nM to 10.0 µM | 15 nM | nih.gov |
| Cadmium (II) (bromophenyl)porphyrin and AuNPs on SPCE | SWV | 10⁻¹¹ M to 10⁻² M | 9.5 pM | mdpi.com |
| AuNPs on CNT-modified SPE (Flow injection) | CPA | Up to 20 µM | 5 nM | mdpi.com |
| Graphene on GCE | DPV | - | 0.5 µM | bio-conferences.org |
Immunochemical Methods (e.g., Immunoassay)
Immunochemical methods, particularly immunoassays, are powerful analytical tools for the detection of this compound (BPA). emerald.com These methods utilize the specific binding interaction between an antibody and an antigen (in this case, BPA or a derivative) to achieve high selectivity and sensitivity. mybiosource.com The most common format is the enzyme-linked immunosorbent assay (ELISA), which is widely used for quantifying BPA in various biological samples like urine and serum, as well as in environmental samples. biocompare.comcreative-diagnostics.com
ELISAs for BPA are typically based on a competitive format. spkx.net.cn In this setup, a known amount of a BPA-protein conjugate is immobilized on the surface of a microtiter plate. The sample containing an unknown amount of free BPA is then added to the plate along with a specific anti-BPA antibody. The free BPA in the sample and the immobilized BPA conjugate compete for binding to the limited number of antibody binding sites. After an incubation period, unbound reagents are washed away. The amount of antibody bound to the plate is then quantified using a secondary antibody linked to an enzyme (like horseradish peroxidase) that catalyzes a color-producing reaction. mybiosource.commybiosource.com The resulting color intensity is inversely proportional to the concentration of free BPA in the sample; a weaker signal indicates a higher concentration of BPA. mybiosource.com
The sensitivity of these immunoassays allows for the detection of BPA at very low levels, often in the picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range. biocompare.comcreative-diagnostics.comspkx.net.cn For example, commercially available ELISA kits report sensitivities as low as 10 pg/mL. biocompare.comcreative-diagnostics.com Other immunochemical techniques have also been developed, such as fluorescence polarization immunoassay (FPIA) and methods based on surface-enhanced Raman spectroscopy (SERS), which can offer advantages in terms of speed or sensitivity. emerald.commdpi.com FPIA is a homogeneous mix-and-read method that can be performed rapidly, while SERS-based immunoassays can achieve detection limits in the low ng/mL range. emerald.commdpi.com These methods provide effective screening tools for high-throughput analysis of BPA. mdpi.com
| Method | Sample Type | Detection/Linear Range | Limit of Detection (LOD) / Sensitivity | Reference |
|---|---|---|---|---|
| ELISA | Urine, Serum, etc. | 10-100,000 pg/mL | 10 pg/mL | biocompare.comcreative-diagnostics.com |
| ELISA | Not Specified | 0.01 µg/mL to 1 µg/mL | - | biocompare.com |
| Competitive Immunoassay (SERS-based) | Water Samples | 1 ng/mL to 10 mg/mL | 1 ng/mL | emerald.com |
| Fluorescence Polarization Immunoassay (FPIA) | Polymer Materials | 2 to 155 µg/L | 1.0 µg/L | mdpi.com |
| Immunochromatography Assay (SERS-based) | Water Samples | - | 0.1 ng/mL | dphen1.com |
| Indirect Competitive ELISA | Water Samples | 1 to 50 ng/mL | 0.43 ng/mL | spkx.net.cn |
Challenges in Trace Analysis and Contamination Control
The accurate quantification of this compound (BPA) at trace and ultra-trace levels presents significant analytical challenges, primarily due to the ubiquitous nature of the compound. nih.govmdpi.com Widespread use of BPA in the production of polycarbonate plastics and epoxy resins leads to its presence in numerous laboratory materials, creating a high risk of background contamination during analysis. nih.govresearchgate.net This contamination can interfere with the measurement of low BPA concentrations in environmental and biological samples, potentially leading to overestimated or false-positive results. researchgate.netresearchgate.net
Sources of contamination are varied and can be introduced at any stage of the analytical process, from sample collection and storage to sample preparation and instrumental analysis. pocketdentistry.com Common sources include plastic labware (e.g., pipette tips, vials, containers), solvents (even high-purity or LC-MS grade), reagents, solid-phase extraction (SPE) cartridges, and components of the analytical instruments themselves, such as tubing and filters in chromatography systems. nih.govnih.govresearchgate.net For example, BPA has been detected in ultra-pure water from purification systems, originating from the plastic components of the system. researchgate.net
Controlling this background contamination is a critical and often difficult aspect of trace BPA analysis. pocketdentistry.com Rigorous control measures are necessary to minimize these interferences. Strategies include the use of glass or solvent-rinsed aluminum foil instead of plastic containers for sample collection and storage, pre-washing all glassware, and using heat-treated glassware (e.g., at 400°C for 4 hours). researchgate.net Procedural blanks must be analyzed with every batch of samples to monitor and quantify the level of background contamination. nih.gov In chromatographic methods, spurious "ghost peaks" of BPA can appear even in blank injections, which may result from the accumulation of BPA from the mobile phase onto the analytical column. nih.govnih.gov Switching from a gradient to an isocratic elution mode with a mobile phase of higher elution strength can sometimes mitigate this issue by preventing the on-column concentration of BPA. nih.gov These meticulous and often time-consuming precautions are essential for generating reliable and accurate data in trace-level BPA analysis. pocketdentistry.com
Risk Assessment and Regulatory Science of Bisphenol a
Global Regulatory Frameworks and Policies
The assessment and regulation of Bisphenol A involve a complex interplay of international and national authorities, each contributing to the scientific understanding and risk management strategies for this compound. These bodies evaluate scientific data to establish safe exposure limits and implement policies to protect public health and the environment.
Evolution of Regulatory Assessments and Safety Opinions
Regulatory assessments of this compound have evolved significantly over time, reflecting advancements in scientific understanding, new research findings, and differing interpretations of toxicological data.
The European Union, through EFSA, has progressively tightened its stance on BPA. Initially, EFSA established a temporary TDI of 50 µg/kg bw/day in 2015. However, following a comprehensive re-evaluation in April 2023, EFSA drastically reduced this to 0.2 ng/kg bw/day, citing concerns about effects on the immune system and other health endpoints. This revision has led to proposed bans on BPA in food contact materials by the European Commission. europa.eufoodstandards.gov.aueurofins.deelpais.combund.deeuropa.eumerieuxnutrisciences.com
In Canada, the regulatory approach has also seen changes. While Health Canada's 2008 assessment found low risks for most Canadians, it identified potential concerns for infants, leading to protective measures. The declaration of BPA as "toxic" in 2010 marked a significant regulatory action, followed by prohibitions on its use in baby bottles. nih.govcanada.cairpp.org
The U.S. FDA, conversely, has maintained its position that BPA is safe at current exposure levels, despite regulatory actions taken in response to industry requests to remove BPA from baby bottles and infant formula packaging. fda.govscielo.org.mxnih.gov
FSANZ in Australia and New Zealand has generally found BPA safe at current exposure levels, differing from EFSA's latest assessment and maintaining a higher TDI value. industrialchemicals.gov.autandfonline.comfoodstandards.govt.nz
These differing assessments highlight the challenges in interpreting complex toxicological data, particularly concerning low-dose effects and endocrine disruption, leading to varied regulatory responses globally.
Methodologies in Risk Assessment
The scientific evaluation of this compound's safety relies on established methodologies within toxicology and risk assessment. These methods aim to characterize potential hazards, estimate exposure levels, and determine the likelihood of adverse effects in human populations and the environment.
Tolerable Daily Intake (TDI) Derivation
The derivation of a Tolerable Daily Intake (TDI) is a cornerstone of chemical risk assessment for food contaminants. A TDI is an estimate of the amount of a substance that can be ingested daily over a lifetime without appreciable health risk. Regulatory bodies employ rigorous processes to establish TDIs, typically involving:
Hazard Identification and Characterization: Reviewing all available toxicological studies (animal and human) to identify potential adverse health effects and determine dose-response relationships.
Identification of the Critical Effect: Identifying the most sensitive adverse effect that occurs at the lowest dose.
Determination of the No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL): Identifying the highest dose at which no adverse effects are observed (NOAEL) or the lowest dose at which adverse effects are observed (LOAEL) in the most sensitive species and study.
Application of Uncertainty Factors (UFs) or Assessment Factors (AFs): These factors are applied to the NOAEL or LOAEL to account for uncertainties such as interspecies extrapolation (animal to human), intraspecies variability (differences within the human population), study duration, data quality, and the severity of the effect. Common UFs range from 10 to 1000.
Calculation of TDI: TDI = (NOAEL / UF)
The significant divergence in TDI values for BPA, such as EFSA's 0.2 ng/kg bw/day compared to historical values of 50 µg/kg bw/day used by some agencies, underscores the ongoing scientific debate regarding the interpretation of low-dose effects and the application of uncertainty factors. europa.eufoodstandards.gov.aueurofins.debund.debisphenol-a-europe.orgmerieuxnutrisciences.comresearchgate.net
Human Biomonitoring Guidance Values (HBM-GV) Establishment
Human biomonitoring involves measuring chemical substances or their metabolites in biological samples (e.g., urine, blood) from individuals. Human Biomonitoring Guidance Values (HBM-GVs) are established to help interpret these measurements in the context of potential health risks. These values are typically derived from toxicological reference values, such as TDIs or reference doses (RfDs), by considering factors like the proportion of the total exposure that is accounted for by the measured biomarker and the fraction of the population represented by the biomonitoring sample.
For BPA, biomonitoring studies have detected its presence in human urine, indicating widespread exposure. mdpi.comnih.govnih.gov The establishment of HBM-GVs for BPA aids in assessing population exposure levels and comparing them against health-based guidance values, thereby informing public health actions. However, the interpretation of biomonitoring data for BPA is complex due to the ongoing scientific discussion about low-dose effects and the establishment of appropriate reference points. mdpi.com
Margin of Exposure (MOE) Approach
The Margin of Exposure (MOE) is a tool used in risk assessment to evaluate the potential risk posed by a chemical. It is calculated by comparing the dose at which adverse effects are observed in animal studies (e.g., the NOAEL) to the estimated human exposure dose.
MOE = (NOAEL / Estimated Human Exposure)
A sufficiently large MOE (often considered to be 100 or greater, incorporating factors for interspecies and intraspecies variability) generally indicates that the exposure level is unlikely to cause harm. If the MOE is small, it suggests a potential for risk, prompting further investigation or regulatory action.
Probabilistic Hazard Assessments
Probabilistic hazard assessments are employed to characterize the potential risks posed by substances like BPA by considering the variability and uncertainty in exposure levels and dose-response relationships. These approaches aim to provide a more comprehensive understanding of the likelihood and magnitude of adverse effects across different populations.
Studies utilizing probabilistic methods have sought to quantify the risks associated with BPA exposure. For instance, one study assessed the potential exposure risks from environmental BPA among the Chinese population for several health outcomes, including immune response, uterotrophic assay, cardiovascular disease, diabetes, and behavior change. Using a stochastic integrated risk assessment approach, the research indicated that BPA exposures were less likely to pose significant risks for infants and adults concerning uterus weight and immune response outcomes. However, it suggested a 50% risk probability for cardiovascular disease, diabetes, and behavior change outcomes with or without skin absorption nih.gov. Another study employed probabilistic modeling to evaluate human health risks based on BPA concentrations in non-canned meat and meat products. This assessment found that estimated exposure levels for children were below the European Food Safety Authority's (EFSA) current temporary tolerable daily intake (t-TDI) but exceeded a recently proposed draft TDI, indicating potential health concerns nih.gov.
Integration of Low-Dose Effects and Academic Studies in Risk Assessment
The integration of findings from low-dose studies and academic research into formal risk assessment processes for BPA has been a significant area of debate and challenge. Traditional toxicology often relies on studies using higher doses to establish safety thresholds, but a growing body of research suggests that endocrine-disrupting chemicals like BPA can exert effects at very low exposure levels, sometimes in a non-monotonic manner.
Study Design Limitations and Reproducibility Concerns
Concerns regarding study design limitations and reproducibility are frequently raised in the context of BPA research, particularly for studies reporting low-dose effects epa.govroyalsocietypublishing.org. Critics argue that some academic studies may not adhere to standardized Good Laboratory Practice (GLP) guidelines, potentially affecting their interpretability for regulatory purposes. Conversely, proponents of low-dose research contend that traditional GLP studies may not be sensitive enough to detect the subtle effects of endocrine disruptors foodpackagingforum.orgeuropa.eu. The debate often centers on whether specific experimental designs adequately control for confounding factors and whether findings can be consistently replicated across different laboratories and study populations epa.govroyalsocietypublishing.org.
Relevance of Animal Model Findings to Human Health
A critical aspect of BPA risk assessment involves extrapolating findings from animal models to human health royalsocietypublishing.orgamericanscientist.org. While animal studies have provided substantial evidence of BPA's potential to disrupt endocrine and reproductive systems, the direct translation of these findings to human populations remains a subject of discussion americanscientist.orgoup.com. Factors such as differences in metabolism, developmental timing, and biological pathways between species can influence the relevance of animal data. However, many researchers argue that given the ethical limitations of direct human experimentation, animal models are indispensable for understanding potential human health impacts, especially when studies use doses relevant to human exposure levels americanscientist.orgoup.com. The CLARITY-BPA program, for example, aimed to bridge the gap between academic and regulatory studies, comparing results from rat studies with existing human data and regulatory guidelines foodpackagingforum.orgeuropa.eu.
Risk Management Strategies and Policy Implications
The scientific debate and evolving understanding of BPA's effects have driven the development of various risk management strategies and policy implications globally. These range from restrictions on specific product uses to broader bans on the chemical in certain applications.
Regulatory Restrictions on this compound Use
Regulatory bodies worldwide have implemented measures to restrict the use of BPA, particularly in products intended for vulnerable populations such as infants and children. For instance, Canada was among the first to take action, prohibiting BPA in baby bottles canada.ca. In the European Union, BPA has been banned in baby bottles and sippy cups since 2011 bcpp.org. More recently, the EU has enacted a comprehensive ban on the use of BPA in food contact materials, effective from January 20, 2025 europa.eugmp-compliance.orgeuropa.eugalab.combrc.org.ukcompliancegate.comuseforesight.ioqima.comwisetechacademy.comul.combellgully.com. This ban prohibits BPA in plastics, varnishes, coatings, printing inks, adhesives, ion-exchange resins, silicones, and rubbers used in materials that come into contact with food and beverages. The regulation includes an 18-month phase-out period for most products to allow industries to adapt, with limited exceptions where no safe alternatives are available europa.eugmp-compliance.orgeuropa.eugalab.combrc.org.ukuseforesight.ioqima.comwisetechacademy.combellgully.com. The European Food Safety Authority (EFSA) played a key role in this decision, having significantly lowered its tolerable daily intake (TDI) for BPA based on new scientific assessments, concluding that current exposure levels pose a health risk across all age groups brc.org.ukwisetechacademy.comul.combellgully.comscielo.org.mxfoodpackagingforum.orgpugetsoundinstitute.org. The US EPA has also considered initiating rulemaking under the Toxic Substances Control Act (TSCA) to address potential environmental risks posed by BPA epa.gov.
Compound List
this compound (BPA)
Bisphenol B (BPB)
Bisphenol S (BPS)
Bisphenol F (BPF)
Bisphenol AF (BPAF)
BADGE (this compound-diglycidyl ether)
Diethylstilbestrol (B1670540) (DES)
Phthalates
Polybrominated diphenyl ethers (PBDE)
Tetrabromothis compound (TBBPA)
Future Directions in Bisphenol a Research
Advancements in Toxicological Modeling (e.g., In Silico, In Vitro to In Vivo Extrapolation)
Future research will increasingly rely on sophisticated toxicological models to predict the potential adverse effects of BPA and its analogs. These "New Approach Methodologies" (NAMs) aim to reduce reliance on animal testing while providing more human-relevant data.
In Silico Modeling : Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are being developed and refined to predict the ecotoxicological properties of bisphenols. mdpi.com These models use the molecular structure of a chemical to estimate its potential toxicity. nih.gov However, a significant challenge is the lack of specialized models tailored specifically for the ecotoxicological characteristics of bisphenols and their derivatives. mdpi.com Current models are often trained on diverse chemical categories and may only include a few bisphenols, limiting their predictive accuracy for this specific class of compounds. mdpi.com Future efforts will focus on creating more specific and reliable in silico tools for assessing BPA alternatives. nih.gov
In Vitro to In Vivo Extrapolation (IVIVE) : High-throughput in vitro assays, such as those provided by the ToxCast program, can screen a large number of chemicals for potential biological activity. nih.gov IVIVE aims to translate these in vitro findings into predictions of in vivo human responses. tamu.edu This is often achieved using physiologically based pharmacokinetic (PBPK) modeling, which simulates the absorption, distribution, metabolism, and excretion of a chemical in the body. nih.gov By integrating data from in vitro assays with PBPK models, researchers can estimate human equivalent doses (HEDs) from in vitro data, providing a crucial link between cellular-level effects and potential risks to human populations. nih.gov
Comprehensive Assessment of Bisphenol Alternatives
In response to regulatory restrictions and consumer demand, "BPA-free" products have become widespread. mdpi.com However, many of these products utilize other bisphenol compounds as substitutes, such as bisphenol S (BPS) and bisphenol F (BPF). tandfonline.com A critical area of future research is the comprehensive toxicological evaluation of these alternatives to avoid "regrettable substitutions," where a hazardous chemical is replaced with another that has similar or even worse health effects. tandfonline.com
Due to their structural similarities to BPA, there is growing concern that these alternatives may also exhibit endocrine-disrupting properties and other health risks. mdpi.com Indeed, studies are increasingly reporting potential adverse health effects associated with BPS and BPF. mdpi.com European regulatory agencies have prioritized several BPA alternatives for further study based on their regulatory relevance and identified data gaps. tandfonline.com These include:
Bisphenol E (BPE)
Bisphenol AP (BPAP)
Bisphenol P (BPP)
Bisphenol Z (BPZ)
Bisphenol S-methacrylate ester (BPS-MAE)
Tetrachlorobisphenol A (TCBPA) tandfonline.comeu-parc.eu
Future research will focus on filling the knowledge gaps regarding the toxicokinetics, endocrine-disrupting potential, immunotoxicity, developmental neurotoxicity, and genotoxicity of these and other emerging BPA alternatives. tandfonline.com
Longitudinal Epidemiological Studies with Repeated Biomonitoring
Human biomonitoring, which involves measuring chemical concentrations in human tissues and fluids like blood and urine, has been instrumental in demonstrating widespread exposure to BPA in the general population. nih.govnih.gov These studies consistently detect BPA in the majority of individuals tested, indicating continuous exposure. iiab.meepa.gov
While cross-sectional studies have linked higher urinary BPA concentrations to adverse health outcomes like obesity, type 2 diabetes, and cardiovascular disease, a key limitation is their "snapshot" nature. nih.gov Future research needs to prioritize longitudinal epidemiological studies. These studies follow a cohort of individuals over an extended period, collecting repeated biological samples for biomonitoring. This approach allows researchers to:
Assess long-term exposure patterns to BPA and its alternatives.
Investigate the relationship between developmental exposures (e.g., in utero or during childhood) and the later onset of diseases. nih.gov
Better understand the temporal relationship between exposure and health effects.
By repeatedly measuring bisphenol levels throughout critical life stages, longitudinal studies can provide stronger evidence for causal links between exposure and adverse health outcomes.
Deeper Exploration of Molecular Mechanisms and Adverse Outcome Pathways
Understanding how BPA and its analogs exert their effects at the molecular level is fundamental to assessing their risk. Future research will delve deeper into these mechanisms, moving beyond simple receptor binding to a more holistic view of cellular disruption.
BPA is known to interact with a variety of nuclear receptors, including:
Estrogen receptors (ERα and β)
Androgen receptor (AR)
Thyroid hormone receptors (TRα and β)
Estrogen-related receptor gamma (ERRγ)
G protein-coupled estrogen receptor (GPER/GPR30) mdpi.comwikipedia.org
Interactions with these receptors can disrupt normal hormone signaling and contribute to adverse effects on reproduction, metabolism, and development. mdpi.com Beyond receptor binding, BPA can trigger multiple cell death pathways, including apoptosis, necroptosis, pyroptosis, and ferroptosis. tandfonline.com
A key framework for organizing this mechanistic knowledge is the Adverse Outcome Pathway (AOP) . An AOP is a conceptual construct that portrays the sequential chain of causally linked events at different levels of biological organization that lead from a molecular initiating event (e.g., a chemical binding to a receptor) to an adverse outcome at the individual or population level. nih.gov Future research will focus on developing and refining AOPs for BPA and its alternatives to better understand their modes of action and to support the development of predictive toxicological models. nih.gov
Research into Mixture Toxicity of Bisphenols and Other Endocrine-Disrupting Chemicals
Humans are not exposed to single chemicals in isolation but rather to complex mixtures of environmental contaminants. A significant future direction in BPA research is the investigation of mixture toxicity. This involves studying the combined effects of co-exposure to multiple bisphenols and other endocrine-disrupting chemicals (EDCs), such as phthalates. researchgate.net
The effects of chemical mixtures can be:
Additive : The combined effect is equal to the sum of the individual effects.
Synergistic : The combined effect is greater than the sum of the individual effects.
Antagonistic : The combined effect is less than the sum of the individual effects.
Studies have shown that mixtures of EDCs can have significant effects, even when each chemical is present at a level considered safe on its own. For example, research has demonstrated synergistic effects between BPA and certain phthalates on myocardial differentiation in embryonic stem cells. nih.gov Assessing the real-world health risks of environmental exposures requires a shift in focus from single-chemical assessments to the evaluation of chemical mixtures. nih.gov
Harmonization of Global Risk Assessment Methodologies and Regulatory Standards
A significant challenge in managing the risks associated with BPA is the lack of harmonized risk assessment methodologies and regulatory standards across different countries and agencies. mdpi.com Different regulatory bodies have established varying tolerable daily intake (TDI) levels for BPA, reflecting differences in the interpretation of scientific data and the application of uncertainty factors. mdpi.com
This disparity can lead to public confusion and create challenges for international trade. Organizations like the World Health Organization (WHO) are working to promote the harmonization of approaches to chemical risk assessment. who.int Future efforts in this area will focus on:
Developing internationally agreed-upon frameworks for evaluating scientific evidence.
Standardizing methodologies for conducting risk assessments.
Promoting transparency and consistency in regulatory decision-making.
Q & A
Q. What are the critical considerations for determining BPA in complex biological matrices like infant formula or environmental samples?
- Methodological Answer : Reliable quantification requires a three-step process: (1) Matrix-specific extraction using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize interference from lipids/proteins; (2) Cleanup with molecularly imprinted polymers (MIPs) to enhance selectivity; (3) Quantification via UPLC-MS/MS with isotope-labeled internal standards (e.g., BPA-d16) to correct for matrix effects . Validation must include recovery tests (70–120%), limits of detection (LOD < 0.1 ng/g), and interlaboratory reproducibility checks .
Q. How can researchers optimize sample preparation variables for BPA extraction?
- Methodological Answer : Use factorial experimental designs (e.g., Plackett-Burman) to screen variables such as solvent pH, extraction time, and sorbent mass. For example, a 4-variable design with 11 trials (8 factorial + 3 central points) identifies significant factors (p < 0.05) while minimizing resource use. Statistical software (e.g., STATISTICA) calculates main effects and interactions, enabling prioritization of parameters like solvent polarity for maximized recovery .
Q. What in vivo models are suitable for initial screening of BPA’s endocrine-disrupting effects?
- Methodological Answer : Zebrafish embryo-larvae (OECD TG 236) provide a cost-effective model for assessing developmental toxicity (e.g., spinal malformation, cardiac edema) and estrogenicity. Transgenic lines (e.g., Tg(ERE:Gal4ff)(UAS:GFP)) allow visualization of estrogen receptor activation in real time. Co-exposure with ICI 182,780 (an estrogen antagonist) confirms receptor dependency .
Advanced Research Questions
Q. How should studies be designed to investigate non-monotonic dose responses (NMDRs) of BPA?
- Methodological Answer : Include ≥ 6 dose groups spanning environmental (0.01–1 µg/kg/day) to supra-environmental (50 mg/kg/day) ranges. Use nonlinear regression (e.g., BMD modeling) and compare with monotonic models (AIC analysis). For example, low-dose effects on rat sperm count (25 µg/kg/day) were masked at higher doses, necessitating longitudinal tracking of endpoints like reproductive organ histology .
Q. What methodologies address interspecies differences in BPA toxicokinetics for risk assessment?
- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models integrate species-specific parameters (e.g., glucuronidation rates, tissue-blood partition coefficients). In vitro hepatocyte assays quantify metabolic clearance differences (e.g., human vs. rat). Prioritize in vivo studies measuring free BPA (unconjugated) in serum to assess bioactive fractions .
Q. How do structural analogs like BPS and BPF compare to BPA in toxicity profiles?
- Methodological Answer : Conduct comparative studies using:
- Systematic reviews (PRISMA guidelines) to analyze hormonal potency across analogs .
- In vitro assays : ER/AR transcriptional activation (MCF-7 cells) and steroidogenesis (H295R cells).
- In vivo endpoints : Zebrafish developmental defects (BPAF LC50 = 1.0 mg/L vs. BPS = 200 mg/L) .
Q. How can reproducibility challenges in BPA studies be mitigated?
- Methodological Answer : Adopt the CLARITY-BPA framework’s lessons: (1) Pre-register protocols (e.g., OSF Registries) with explicit inclusion/exclusion criteria; (2) Use blinded histopathology assessments; (3) Include positive controls (e.g., ethinyl estradiol) and harmonized dosing (oral vs. subcutaneous) . Multi-lab consortia (e.g., HESI) improve consensus on endpoints like mammary gland hyperplasia.
Q. What mechanistic approaches elucidate BPA’s adsorption behavior in environmental remediation?
- Methodological Answer : Optimize adsorbents (e.g., zeolites, covalent organic frameworks) via Taguchi experimental design. Test variables: pH (4–10), adsorbent dose (0.1–2 g/L), contact time (10–120 min). Characterize surface interactions using FTIR (e.g., H-bonding with BPA’s hydroxyl groups) and BET analysis (pore size > 2 nm enhances uptake) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
